Technical Documentation Center

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Executive Summary This technical guide provides a comprehensive analysis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate, a novel indole derivative with potential applications in drug discovery and development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate, a novel indole derivative with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical properties, propose viable synthetic routes, and forecast its spectroscopic and pharmacological profiles. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's core characteristics. We will delve into the significance of the indole-6-carboxylate scaffold, the influence of the 3-(2-fluorocyclohexyl) substituent, and the strategic role of fluorination in medicinal chemistry.

Introduction to the Indole-6-Carboxylate Scaffold: A Privileged Core in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold". The introduction of a methyl carboxylate group at the 6-position, as seen in methyl 1H-indole-6-carboxylate, provides a versatile handle for further chemical modifications and can influence the molecule's interaction with biological targets. Derivatives of indole-6-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer agents targeting receptor tyrosine kinases like EGFR and VEGFR-2.[1]

This guide focuses on a C3-substituted derivative, methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate. The C3 position of the indole nucleus is highly nucleophilic and prone to electrophilic substitution, making it a common site for introducing diversity in indole-based drug candidates. The incorporation of a fluorinated cyclohexyl group at this position is a strategic design choice aimed at modulating the compound's lipophilicity, metabolic stability, and binding affinity to potential protein targets.

Physicochemical Properties: A Comparative Analysis

PropertyMethyl 1H-indole-6-carboxylate (Parent Compound)Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (Predicted)Rationale for Prediction
Molecular Formula C10H9NO2[2]C16H18FNO2Addition of a C6H10F moiety.
Molecular Weight 175.18 g/mol [2]~275.32 g/mol Sum of atomic masses of the constituent atoms.
Melting Point (°C) 76-80[3]Expected to be higherThe larger, more rigid fluorocyclohexyl group may lead to more efficient crystal packing.
Lipophilicity (LogP) ~2.5 (calculated)[2]Expected to be significantly higherThe addition of the lipophilic fluorocyclohexyl group will increase the molecule's affinity for nonpolar environments.
Stereochemistry AchiralChiral (multiple stereoisomers possible)The presence of two chiral centers on the cyclohexyl ring (at C1 and C2) and potential for cis/trans isomerism.
Solubility Soluble in common organic solvents like DMSO and methanol.Expected to have good solubility in organic solvents, but potentially lower aqueous solubility due to increased lipophilicity.General trend for larger, more lipophilic organic molecules.

Table 1: Comparison of Physicochemical Properties.

Synthesis and Chemical Reactivity

The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate would likely proceed through the functionalization of the pre-formed methyl 1H-indole-6-carboxylate core. A plausible and efficient method would be a Friedel-Crafts alkylation at the electron-rich C3 position of the indole.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

A common strategy for introducing alkyl groups at the C3 position of indoles is the Friedel-Crafts alkylation.[4][5][6] This reaction involves the activation of a suitable electrophile by a Lewis acid, which then undergoes electrophilic attack by the indole nucleus.

Synthetic Pathway indole Methyl 1H-indole-6-carboxylate product Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate indole->product Friedel-Crafts Alkylation reactant 2-Fluorocyclohexanol intermediate Activated Electrophile reactant->intermediate Lewis Acid (e.g., BF3·OEt2, AlCl3) intermediate->product

Caption: Proposed Friedel-Crafts alkylation for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of the Reaction Mixture: To a solution of methyl 1H-indole-6-carboxylate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), 1.1 equivalents) at 0 °C.

  • Addition of the Alkylating Agent: Slowly add a solution of 2-fluorocyclohexanol (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids are highly moisture-sensitive, and the presence of water would lead to their decomposition and inhibit the reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Choice of Lewis Acid: The strength of the Lewis acid can influence the reaction rate and selectivity. A moderately strong Lewis acid like AlCl₃ or BF₃·OEt₂ is typically effective for this type of transformation.

  • Excess Alkylating Agent: A slight excess of the 2-fluorocyclohexanol is used to ensure complete consumption of the starting indole.

  • Reaction Temperature: The initial low temperature helps to control the exothermic nature of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion.

Predicted Spectroscopic Profile

The structural features of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate will give rise to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy (Predicted)
  • Indole NH Proton: A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The specific splitting patterns will depend on their coupling with each other.

  • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group will be observed around δ 3.9 ppm.

  • Cyclohexyl Protons: A complex series of multiplets will be present in the upfield region (δ 1.2-4.5 ppm) due to the various protons on the cyclohexyl ring. The proton attached to the fluorine-bearing carbon will likely show coupling to both adjacent protons and the fluorine atom.

  • Fluorine Coupling: The proton on the carbon bearing the fluorine atom (CHF) will likely appear as a doublet of multiplets due to coupling with the fluorine atom and adjacent protons.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The ester carbonyl carbon will resonate in the downfield region (δ ~167 ppm).

  • Aromatic Carbons: The carbons of the indole ring will appear between δ 100-140 ppm.

  • Methyl Ester Carbon: The methyl carbon of the ester will be found around δ 52 ppm.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region (δ 20-90 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be shifted downfield compared to the other cyclohexyl carbons.

¹⁹F NMR Spectroscopy (Predicted)

A signal corresponding to the single fluorine atom on the cyclohexyl ring is expected. The chemical shift and multiplicity will be dependent on the stereochemistry (axial vs. equatorial) of the fluorine atom and its coupling to adjacent protons.[7]

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.

  • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characterized by cleavages of the fluorocyclohexyl side chain and fragmentation of the indole nucleus.[8][9][10][11]

Mass Spectrometry Fragmentation M [M]+• F1 [M - HF]+• M->F1 - HF F2 [M - C6H10F]+ M->F2 - •C6H10F F3 [Indole-CH2]+ F2->F3 Rearrangement

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Indole-6-Carboxylates

Introduction: The Significance of the Indole-6-Carboxylate Scaffold The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indole-6-Carboxylate Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point for drug discovery. Within this important class, the indole-6-carboxylate motif has emerged as a particularly valuable building block. This specific substitution pattern is a key structural feature in a range of advanced intermediates developed for pharmaceuticals targeting neurological disorders, inflammation, and oncology.[2]

Recent research has highlighted the potential of indole-6-carboxylate derivatives as potent inhibitors of critical signaling pathways. For example, novel derivatives have been designed and synthesized as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial targets in cancer therapy.[3] The carboxylate group at the C-6 position serves as a versatile handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

However, the synthesis of these molecules presents a significant regiochemical challenge. While functionalization of the pyrrole ring (positions C2 and C3) is well-established, selectively introducing a carboxyl group onto the C-6 position of the benzene ring requires carefully considered synthetic strategies. This guide provides a comprehensive overview of both classical and modern methodologies for the synthesis of novel indole-6-carboxylates, offering field-proven insights for researchers in drug development and organic synthesis.

Chapter 1: Core Synthetic Strategies

The synthesis of an indole-6-carboxylate can be approached from two fundamentally different directions:

  • Strategy A: Pre-functionalization & Ring Construction. This approach involves starting with a benzene-ring precursor that already contains the desired carboxylate or a precursor group. The indole ring is then constructed onto this pre-functionalized scaffold using classical or modern cyclization methods. This strategy offers excellent regiochemical control, as the position of the carboxylate is determined from the outset.

  • Strategy B: Late-Stage Functionalization. This strategy involves the synthesis of an indole core, followed by the direct introduction of the carboxylate group at the C-6 position. This is often more convergent but poses a significant challenge in controlling the regioselectivity of the carboxylation step, as C-H bonds at other positions (notably C2, C3, and C7) can be more reactive.

The choice between these strategies depends on the availability of starting materials, the desired substitution pattern on the final molecule, and tolerance to the required reaction conditions.

G cluster_0 Strategic Overview cluster_1 Strategy A Details cluster_2 Strategy B Details start Target: Indole-6-Carboxylate strategy_A Strategy A: Pre-functionalization (Ring Construction) start->strategy_A strategy_B Strategy B: Late-Stage Functionalization start->strategy_B precursor_A Substituted Aniline/Hydrazine (e.g., Methyl 4-aminobenzoate) strategy_A->precursor_A precursor_B Substituted Indole (e.g., 6-Bromoindole) strategy_B->precursor_B cyclization Indole Ring Formation (e.g., Larock, Reissert) precursor_A->cyclization product_A Regiocontrolled Indole-6-Carboxylate cyclization->product_A functionalization C-6 Carboxylation (e.g., Metal-Halogen Exchange) precursor_B->functionalization product_B Functionalized Indole-6-Carboxylate functionalization->product_B

Caption: Core strategies for indole-6-carboxylate synthesis.

Chapter 2: Synthesis via Indole Ring Formation (Strategy A)

This approach is often the most reliable for achieving unambiguous C-6 substitution. The key is the selection of a starting material where the future C-6 position is already functionalized.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[4] This reaction has become a cornerstone of modern indole synthesis due to its convergence and functional group tolerance. To generate an indole-6-carboxylate, a 4-substituted-2-iodoaniline is required. For instance, methyl 4-amino-3-iodobenzoate is an ideal starting material.

Causality of Experimental Choices: The palladium(0) catalyst undergoes oxidative addition into the aryl-iodine bond, which is the most reactive aryl-halide bond for this step. A ligand, often a phosphine, is used to stabilize the palladium complex and modulate its reactivity. A base is required to neutralize the HX generated during the catalytic cycle. The choice of alkyne determines the substituents at the C2 and C3 positions of the final indole.

Larock_Mechanism pd0 Pd(0)L₂ pd_complex1 Aryl-Pd(II)-I Complex pd0->pd_complex1 pd_complex2 Alkyne-Coordinated Complex pd_complex1->pd_complex2 Ligand Exchange pd_complex3 Vinylic Palladium Intermediate pd_complex2->pd_complex3 Migratory Insertion pd_complex4 Six-Membered Palladacycle pd_complex3->pd_complex4 Intramolecular C-N Coupling product 2,3-Disubstituted Indole pd_complex4->product Reductive Elimination product->pd0 Catalyst Regeneration reactants o-Iodoaniline + Alkyne reactants->pd_complex1 Oxidative Addition

Caption: Simplified catalytic cycle of the Larock Indole Synthesis.

The Reissert Indole Synthesis

The Reissert synthesis is a classic, multi-step method that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate.[5][6] The resulting pyruvate derivative undergoes reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated if desired.[7] To obtain an indole-6-carboxylate, the starting material must be a 4-carboxy-2-nitrotoluene or a related ester.

Causality of Experimental Choices: The initial condensation is a base-catalyzed Claisen reaction, exploiting the acidity of the methyl group activated by the ortho-nitro group. The subsequent reductive cyclization, typically using zinc or iron in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the pyrrole ring.[6]

Palladium-Catalyzed Domino Reactions

Modern organic synthesis has seen the development of powerful one-pot domino reactions that construct complex molecules with high efficiency. For indole synthesis, a notable example is the consecutive Sonogashira coupling and Cacchi cyclization.[8] This process typically involves the reaction of an N-protected o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. By starting with an N-protected methyl 4-amino-3-bromo-benzoate, this method can provide direct access to the indole-6-carboxylate core.[9]

Chapter 3: Synthesis via Late-Stage C-6 Functionalization (Strategy B)

This approach is synthetically attractive due to its convergence but requires robust methods for regioselective C-H functionalization.

Metal-Halogen Exchange and Carboxylation

This is arguably the most practical and reliable method for late-stage C-6 carboxylation. The workflow begins with a readily available 6-bromoindole.

  • N-Protection: The indole nitrogen is protected, typically as the Boc (tert-butyloxycarbonyl) or other suitable group. This is critical as it prevents the acidic N-H proton from quenching the organometallic intermediate that will be formed.[10]

  • Metal-Halogen Exchange: The 6-bromoindole is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) or a Grignard reagent precursor like isopropylmagnesium chloride (i-PrMgCl).[10] This exchanges the bromine atom for a metal (lithium or magnesium), generating a highly nucleophilic arylmetal species specifically at the C-6 position.

  • Carboxylation: The organometallic intermediate is quenched with an electrophile, solid carbon dioxide (dry ice), which is then protonated during aqueous workup to yield the desired indole-6-carboxylic acid.

Reagent SystemTypical ConditionsAdvantagesConsiderations
n-BuLi / t-BuLiTHF or Et₂O, -78 °CFast and efficient exchangeRequires strictly anhydrous conditions; can be poorly selective if other acidic protons are present.
i-PrMgCl·LiClTHF, 0 °C to RTHigh functional group tolerance; milder conditionsMay be slower than organolithium reagents.[10]

Table 1: Comparison of Reagents for Metal-Halogen Exchange at the Indole C-6 Position.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) on the aromatic ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position.[11] For the indole nucleus, common N-based DMGs like amides or sulfonyl groups direct lithiation to the C-7 position.[12] Directing lithiation to C-6 is more challenging and typically requires a DMG to be placed at either the C-5 or C-7 position of the indole ring itself, which adds steps to the synthesis. This remains an area of active research for developing more direct and efficient C-6 functionalization methods.

Chapter 4: Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All operations should be performed by trained chemists using appropriate safety precautions.

Protocol 1: Larock Synthesis of Methyl 2,3-Diphenyl-1H-indole-6-carboxylate

This protocol is adapted from the general principles of the Larock indole synthesis.[4]

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add methyl 4-amino-3-iodobenzoate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (PPh₃, 0.10 equiv).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by diphenylacetylene (1.2 equiv) and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting aniline.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the title compound.

Protocol 2: Carboxylation of 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole

This protocol is based on the principles of metal-halogen exchange followed by carboxylation.[10]

  • Setup: Dissolve 6-bromo-1-(tert-butoxycarbonyl)-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an argon atmosphere.

  • Grignard Formation: Cool the solution to 0 °C in an ice bath. Add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.1 equiv) dropwise. Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the C-6 Grignard reagent.[10]

  • Carboxylation: In a separate flask, place an excess of freshly crushed dry ice (CO₂). Slowly transfer the Grignard solution via cannula onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature.

  • Workup: Quench the reaction by carefully adding 1 M aqueous HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.

Chapter 5: Application Case Study - Tyrosine Kinase Inhibitors

The utility of the indole-6-carboxylate scaffold is powerfully demonstrated in the development of new anti-cancer agents. A recent study detailed the design and synthesis of two series of indole derivatives targeting EGFR and VEGFR-2.[3]

The synthetic pathway began with commercially available indole-6-carboxylic acid. The carboxylate was first converted to an ester, and the indole nitrogen was alkylated. The ester was then converted to a hydrazide, which served as a versatile intermediate for generating two classes of compounds: hydrazine-1-carbothioamides and oxadiazole derivatives.

TK_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->receptor Binds dimer Receptor Dimerization & Autophosphorylation receptor->dimer Activates inhibitor Indole-6-carboxylate Derivative inhibitor->receptor Blocks ATP Binding Site pathway Downstream Signaling (e.g., RAS/MAPK) dimer->pathway response Cell Proliferation, Angiogenesis pathway->response

Sources

Foundational

Structural Elucidation of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate: An In-Depth Technical Guide

Executive Summary The structural elucidation of complex fluorinated heterocycles requires a multi-modal analytical strategy. The target molecule, methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate , presents unique st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex fluorinated heterocycles requires a multi-modal analytical strategy. The target molecule, methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate , presents unique stereochemical and conformational challenges due to the flexible 2-fluorocyclohexyl ring attached to the rigid indole core. This whitepaper details a self-validating analytical workflow—combining High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—to unambiguously determine the molecule's regiochemistry, relative stereochemistry, and absolute configuration.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Because fluorine is approximately 20% larger than hydrogen based on van der Waals radii (1[1]), its judicious introduction can productively influence a molecule's conformation, pKa, intrinsic potency, and metabolic stability (2[2]). In the context of the 2-fluorocyclohexyl moiety, fluorine exerts profound stereoelectronic influences—such as the gauche effect—that dictate the axial or equatorial preference of the ring, thereby altering the spatial presentation of the entire pharmacophore.

Strategic Workflow for Structural Elucidation

To prevent analytical bias, the elucidation must follow a hierarchical logic: verifying the atomic composition first, mapping the 2D connectivity second, and finally resolving the 3D spatial arrangement.

Workflow A 1. Synthesis & Purification Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate B 2. HRMS Analysis (Exact Mass & Isotopic Profiling) A->B C 3. 1D NMR (1H, 13C, 19F) (Chemical Shifts & Scalar Couplings) B->C D 4. 2D NMR (COSY, HSQC, HMBC) (Regiochemistry & Connectivity) C->D E 5. NOESY & J-Coupling Analysis (Relative Stereochemistry) D->E F 6. X-Ray Crystallography (Absolute Configuration Validation) E->F

Fig 1. Strategic self-validating workflow for the structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality & Logic: Before committing to time-intensive NMR studies, HRMS acts as a primary gatekeeper to validate the exact mass and molecular formula ( C16​H18​FNO2​ ), ruling out synthetic artifacts such as defluorination or unexpected structural rearrangements.

Detailed Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to promote ionization.

  • Instrument Setup: Inject 2 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode.

  • Internal Calibration: Utilize an internal standard tuning mix infused simultaneously to achieve a mass accuracy of <2 ppm.

  • Data Extraction: Extract the [M+H]+ ion chromatogram. The theoretical exact mass for [C16​H18​FNO2​+H]+ is 276.1394.

  • Self-Validation: Analyze the isotopic distribution. The M+1 peak intensity must align with the natural abundance of 13C for 16 carbon atoms ( ≈17.6% ), validating the carbon framework prior to NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assigning the regiochemistry and stereochemistry of the molecule. The presence of the 19F nucleus (spin 1/2, 100% natural abundance) provides a powerful, highly sensitive handle for structural probing (3[3]).

Sample Preparation & Acquisition Protocol
  • Solvation: Dissolve 15 mg of the compound in 600 µL of Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Acquire spectra on a 600 MHz spectrometer equipped with a cryoprobe capable of 1H/13C/19F tuning.

  • 1D Acquisition:

    • 1H NMR: 16 scans, 64k data points, relaxation delay (D1) of 2s.

    • 13C{1H} NMR: 1024 scans, D1 of 2s.

    • 19F{1H} NMR: 64 scans, referenced externally to Trichlorofluoromethane ( CFCl3​ ) at 0 ppm.

  • 2D Acquisition: For COSY, HSQC, and HMBC, use 256 t1​ increments and 2048 t2​ points. For NOESY, utilize a mixing time of 300-500 ms (optimized for the molecule's specific correlation time).

  • Self-Validation System: Run a 13C{19F} decoupled spectrum. The disappearance of carbon-fluorine splitting (specifically at C1', C2', and C3' of the cyclohexyl ring) definitively confirms the proximity of the fluorine atom to these specific carbons.

Regiochemical Assignment (HMBC Logic)

To prove the cyclohexyl ring is attached at the indole C3 position (and not C2 or N1), we rely on Heteronuclear Multiple Bond Correlation (HMBC). The proton at C1' of the cyclohexyl ring will show strong 3-bond correlations ( 3JCH​ ) to the indole C2, C3a, and C4 carbons. The methyl ester at C6 is confirmed by a distinct singlet at ≈3.89 ppm (4[4]) correlating to the carbonyl carbon at ≈167 ppm.

Stereochemical & Conformational Analysis

The 2-fluorocyclohexyl system is conformationally dynamic. The 19F NMR chemical shift is highly sensitive to its axial or equatorial environment. In fluorocyclohexane systems, an axial fluorine is highly shielded ( ≈−186 ppm), whereas an equatorial fluorine is significantly less shielded ( ≈−165 ppm) (5[5]).

Furthermore, the one-bond carbon-fluorine coupling constant ( 1JCF​ ) is geometry-dependent. The equatorial C-F bond is stronger and shorter, leading to a larger coupling constant ( 1JCF(eq)​≈170.4 Hz) compared to the axial configuration ( 1JCF(ax)​≈165.5 Hz) (6[6]).

Stereochemistry Start 2-Fluorocyclohexyl Ring Stereocenter Analysis JHH 3J(H1', H2') Coupling Analysis (From 1H NMR) Start->JHH LargeJ Large J (~10-12 Hz) Axial-Axial Protons JHH->LargeJ If observed SmallJ Small J (~3-5 Hz) Axial-Eq or Eq-Eq Protons JHH->SmallJ If observed Trans Trans Isomer (1'R, 2'S or 1'S, 2'R) LargeJ->Trans Cis Cis Isomer (1'R, 2'R or 1'S, 2'S) SmallJ->Cis F_NMR 19F NMR / 1J(C,F) Determine Axial vs Equatorial F Trans->F_NMR Cis->F_NMR

Fig 2. Logical decision tree for determining the relative stereochemistry and conformation of the fluorocyclohexyl ring.

X-Ray Crystallography (Orthogonal Validation)

Causality & Logic: While NMR provides robust relative stereochemistry, determining the absolute configuration of enantiopure samples requires single-crystal X-ray diffraction. Because the molecule lacks heavy atoms (like Bromine or Iodine), anomalous dispersion of oxygen and fluorine using a Copper source is required to calculate the Flack parameter accurately.

Detailed Protocol:

  • Crystallization: Dissolve 5 mg of the compound in a minimal volume of dichloromethane in a 5 mm glass tube. Layer carefully with hexane and allow slow diffusion at 4°C over 72 hours.

  • Data Collection: Select a suitable single crystal and mount it on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) operating at 100 K to minimize thermal motion.

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

  • Self-Validation: A Flack parameter near 0 (with an esd < 0.1) definitively confirms the absolute stereochemistry, serving as the ultimate orthogonal validation of the NMR findings.

Quantitative Data Summary

The following tables summarize the expected quantitative metrics required to validate the structural elucidation.

Table 1: Expected Key 1H and 13C NMR Chemical Shifts ( CDCl3​ , 600 MHz)
Position 1H Chemical Shift (ppm)Multiplicity & Coupling 13C Chemical Shift (ppm)Assignment Notes
Indole N-H 8.20 - 8.50Broad SingletN/AHighly solvent/concentration dependent
Indole C2-H 7.10 - 7.30Doublet ( 3J≈2.5 Hz)122.0 - 124.0Correlates to C1' in HMBC
Indole C6-COOCH3 3.89Singlet (3H)52.0 ( CH3​ ), 167.5 (C=O)Confirms methyl ester at C6
Cyclohexyl C1'-H 2.80 - 3.20Multiplet (1H)35.0 - 40.0 ( d,2JCF​≈18 Hz)Connectivity point to Indole C3
Cyclohexyl C2'-H 4.50 - 5.00Doublet of multiplets ( 2JHF​≈49 Hz)90.0 - 95.0 ( d,1JCF​≈165−170 Hz)Directly attached to Fluorine
Table 2: Stereochemical Indicators (J-Values & 19F Shifts)
Structural FeatureDiagnostic ParameterExpected ValueConclusion
Relative Stereochem. 3JHH​ (H1' to H2') ≈10−12 HzTrans (Axial-Axial protons)
Relative Stereochem. 3JHH​ (H1' to H2') ≈3−5 HzCis (Axial-Equatorial protons)
Fluorine Conformation 19F Chemical Shift ≈−165 ppmEquatorial Fluorine
Fluorine Conformation 19F Chemical Shift ≈−186 ppmAxial Fluorine
C-F Bond Geometry 1JCF​ (Carbon-Fluorine) ≈170.4 HzEquatorial Fluorine
C-F Bond Geometry 1JCF​ (Carbon-Fluorine) ≈165.5 HzAxial Fluorine

References

  • 2 "Applications of Fluorine in Medicinal Chemistry", ACS Publications.

  • 1 "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design", Journal of Medicinal Chemistry - ACS Publications.

  • 6 "Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules", Modgraph.

  • 5 "Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments", Diva-portal.org.

  • 4 "Electrochemical Regioselective Cross-Dehydrogenative Coupling of Indoles with Xanthenes", The Journal of Organic Chemistry - ACS Publications.

  • 3 "An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes", RSC Publishing.

Sources

Exploratory

In Silico Modeling of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate Binding to the Cannabinoid Receptor 2 (CB2)

Executive Summary The rational design of selective Cannabinoid Receptor 2 (CB2) ligands holds immense therapeutic potential for neuroinflammation, immunomodulation, and neuropathic pain, devoid of the psychoactive effect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of selective Cannabinoid Receptor 2 (CB2) ligands holds immense therapeutic potential for neuroinflammation, immunomodulation, and neuropathic pain, devoid of the psychoactive effects mediated by the Cannabinoid Receptor 1 (CB1). This technical whitepaper outlines a rigorous, self-validating in silico methodology to model the binding of a novel synthetic scaffold—methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate —to the active state of the human CB2 receptor.

By integrating Induced-Fit Docking (IFD), lipid-bilayer Molecular Dynamics (MD), and Free Energy Perturbation (FEP), this guide provides computational chemists with a deterministic framework to evaluate ligand affinity, receptor activation states, and thermodynamic stability.

Structural Rationale & Target Selection

The compound methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate features a highly specific pharmacophore:

  • 1H-indole core: Acts as the central aromatic scaffold, capable of π−π stacking with the highly conserved toggle switch residue Trp258 6.48 .

  • 3-(2-fluorocyclohexyl) moiety: A bulky, lipophilic group with a highly electronegative fluorine atom. This mimics the adamantyl or naphthyl arms of classical CB2 agonists (e.g., WIN 55,212-2), extending deep into the hydrophobic cavity formed by TM2 and TM3.

  • 6-carboxylate methyl ester: Provides a distinct dipole moment and hydrogen-bond acceptor capabilities, likely interacting with the extracellular loop 2 (ECL2).

Target Selection: PDB 6PT0

To accurately model the binding of a putative agonist, the receptor must be in its active conformation. We utilize the [1]. Using the active state is critical because agonist binding induces an outward movement of the cytoplasmic end of Transmembrane Helix 6 (TM6) and a specific rotation of Phe117 3.36 and Trp258 6.48 , which cannot be captured using inactive state structures (e.g., PDB 5ZTY).

pipeline LIG Ligand Preparation (LigPrep, OPLS4, Epik) IFD Induced-Fit Docking (Glide + Prime, Flexible Sidechains) LIG->IFD REC Receptor Preparation (PDB: 6PT0, Protein Prep Wizard) REC->IFD MEM Membrane Embedding (CHARMM-GUI, POPC:CHOL 4:1) IFD->MEM Top Pose Selection MD Molecular Dynamics (1 µs, NPT Ensemble, Desmond/Gromacs) MEM->MD Solvated & Equilibrated System FEP Thermodynamic Profiling (FEP+ / MM-GBSA) MD->FEP Stable Trajectory Extraction

Caption: End-to-end in silico pipeline for modeling GPCR-ligand interactions.

Protocol I: Ligand and Receptor Preparation

A self-validating docking protocol begins with rigorous system preparation. Errors in protonation states or tautomeric assignments will propagate exponentially through subsequent MD simulations.

Step 1: Ligand Preparation
  • Structure Generation: Sketch methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate. Ensure the stereochemistry of the 2-fluorocyclohexyl ring is explicitly defined (evaluate both cis and trans diastereomers if undefined synthetically).

  • Protonation & Minimization: Run LigPrep (Schrödinger) using the OPLS4 force field. Use Epik to generate possible protonation states at physiological pH (7.4 ± 0.2). The 1H-indole nitrogen should remain neutral (pKa ~16.2).

  • Causality Check: Minimization must converge with an RMSD gradient < 0.01 Å/mol.

Step 2: Receptor Preparation (PDB: 6PT0)
  • Import and Clean: Download PDB 6PT0. Strip the Gi protein subunits ( α,β,γ ) and the scFv16 nanobody, retaining only the CB2 receptor chain (Chain R).

  • Pre-processing: Use the Protein Preparation Wizard. Add missing hydrogens, assign bond orders, and create zero-order bonds to metals if present.

  • Protonation State Assignment: Run PROPKA at pH 7.4. Critical Causality: Pay special attention to Asp101 (ECL1) and Glu181 (ECL2). In the hydrophobic core of GPCRs, pKa values can shift dramatically. Ensure His95 2.65 is correctly protonated (typically HID in CB2 to maintain the hydrogen bond network).

  • Restrained Minimization: Minimize the complex to relieve steric clashes using OPLS4, terminating when the heavy-atom RMSD reaches 0.30 Å.

Protocol II: Induced-Fit Docking (IFD)

Standard rigid-receptor docking (Glide SP/XP) often fails for bulky cycloalkyl groups due to steric clashes with the highly hydrophobic, tightly packed CB2 orthosteric site. IFD allows side-chain flexibility, mimicking the "induced fit" biological reality.

Step-by-Step IFD Workflow
  • Grid Generation: Center the receptor grid on the co-crystallized ligand (WIN 55,212-2). Set the bounding box to 20 Å × 20 Å × 20 Å.

  • Initial Glide Docking: Dock the ligand using Glide SP with softened van der Waals radii (scaling factor 0.5 for both receptor and ligand) to allow initial placement of the bulky fluorocyclohexyl group.

  • Prime Refinement: Select residues within 5.0 Å of the ligand poses. Run Prime to predict side-chain conformations and minimize the local binding pocket.

  • Glide Redocking: Redock the ligand into the newly induced receptor conformations using Glide XP (eXtra Precision).

  • Validation: The top pose must replicate the "L-shape" or "three-arm" conformation characteristic of CB2 agonists [2].

interactions cluster_ligand Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate cluster_receptor CB2 Receptor (PDB: 6PT0) IND Indole Core PHE117 Phe117 (3.36) IND->PHE117 π-π Stacking TRP258 Trp258 (6.48) IND->TRP258 π-π Stacking FLU 2-Fluorocyclohexyl PHE91 Phe91 (2.61) FLU->PHE91 Hydrophobic / Halogen EST 6-Carboxylate Ester PHE183 Phe183 (ECL2) EST->PHE183 Dipole / H-Bond

Caption: Predicted pharmacophore mapping of the ligand within the CB2 orthosteric binding site.

Protocol III: Membrane Embedding & Molecular Dynamics

GPCRs are highly sensitive to lateral membrane pressure and lipid composition. Simulating CB2 in a vacuum or pure water will result in the rapid collapse of the transmembrane helices. We utilize [3] to construct a physiologically relevant lipid bilayer.

Step 1: System Assembly (CHARMM-GUI)
  • Orientation: Upload the top IFD pose to CHARMM-GUI. Align the protein along the Z-axis using the OPM (Orientations of Proteins in Membranes) database template for CB2.

  • Lipid Composition: Build a heterogeneous bilayer consisting of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 4:1 ratio . Causality: Cholesterol binds to specific allosteric sites on the CB2 surface, restricting helix flexibility and stabilizing the active conformation [4].

  • Solvation & Ionization: Solvate the system with TIP3P water extending 15 Å above and below the lipid headgroups. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

Step 2: MD Simulation Protocol (1 µs)
  • Equilibration: Follow the standard 6-step CHARMM-GUI equilibration protocol. Gradually release position restraints on the lipid phosphorus atoms, protein backbone, and ligand over 5 ns in the NPT ensemble (310 K, 1 bar).

  • Production Run: Execute a 1 µs production run using Gromacs or Desmond. Use the Nosé-Hoover thermostat and semi-isotropic Parrinello-Rahman barostat.

  • Validation Criteria: The simulation is considered valid only if the protein backbone RMSD converges (plateaus) after the first 100-200 ns, and the lipid area per lipid matches experimental values (~64 Ų for POPC).

Protocol IV: Thermodynamic Profiling

Docking scores are heuristic and often fail to account for the desolvation penalty of highly lipophilic ligands. To validate the binding affinity, we employ Free Energy Perturbation (FEP) and MM/GBSA.

MM/GBSA Analysis

Extract 1,000 frames from the last 200 ns of the MD trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics / Generalized Born Surface Area (MM/GBSA) method.

ΔGbind​=ΔEvdW​+ΔEelec​+ΔGGB​+ΔGSA​−TΔS

Causality: For fluorinated cycloalkyl indoles, the ΔEvdW​ (van der Waals) and ΔGSA​ (non-polar solvation) terms must dominate the binding energy, compensating for the high desolvation penalty ( ΔGGB​ ) of burying the compound in the hydrophobic core.

Free Energy Perturbation (FEP)

To quantify the specific contribution of the fluorine atom, run an Alchemical FEP simulation mutating the fluorine atom to a hydrogen atom (Methyl 3-cyclohexyl-1H-indole-6-carboxylate Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate). A negative ΔΔG confirms that fluorination drives affinity via favorable halogen bonding or multipolar interactions with Phe91 2.61 .

Data Presentation & Acceptance Criteria

To ensure the integrity of the in silico model, the results must be benchmarked against the following quantitative acceptance criteria:

MetricTarget ThresholdBiological / Physical Causality
IFD Glide XP Score ≤−9.0 kcal/molIndicates strong shape complementarity and favorable electrostatic contacts.
Protein Backbone RMSD <2.5 ÅEnsures the active state of the GPCR does not collapse or unfold during MD.
Ligand RMSD (in pocket) <2.0 ÅConfirms the ligand remains stably bound in the orthosteric site without diffusing.
Trp258 6.48 χ1​ Angle trans conformationValidates that the ligand maintains the receptor in its active "toggle switch" state [5].
MM/GBSA ΔGbind​ ≤−45.0 kcal/molConfirms thermodynamic favorability of the complex in a solvated lipid environment.

Table 1: Quantitative acceptance criteria for validating the CB2-ligand in silico model.

References

  • Hua, T., et al. (2020). "Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex." Cell, 180(4), 655-665.e18.[Link]

  • Morales, P., et al. (2021). "Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists." International Journal of Molecular Sciences, 22(20), 11212.[Link]

  • Jo, S., et al. (2008). "CHARMM-GUI: A web-based graphical user interface for CHARMM." Journal of Computational Chemistry, 29(11), 1859-1865.[Link]

  • O'Neill, M. J., et al. (2023). "Structural and functional insights into the G protein-coupled receptors: CB1 and CB2." Biochemical Society Transactions, 51(4), 1545-1556.[Link]

  • Ferrarini, P. L., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry, 57(20), 8350-8360.[Link]

Foundational

The Indole Scaffold in Medicinal Chemistry: Mechanistic Insights and Late-Stage Functionalization

Executive Summary The indole nucleus—a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrrole ring—is unequivocally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its ubiquit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus—a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrrole ring—is unequivocally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its ubiquity in natural products (e.g., tryptophan, serotonin) and its unique physicochemical properties allow it to engage in diverse non-covalent interactions, including hydrogen bonding, π−π stacking, and cation- π interactions[2]. This technical guide explores the mechanistic foundations of indole derivatives, their clinical translation into FDA-approved therapeutics, and the advanced synthetic methodologies required to functionalize these complex architectures.

Mechanistic Foundations of the Privileged Indole Scaffold

The pharmacological versatility of indole stems directly from its electronic distribution. The nitrogen atom donates its lone pair into the aromatic system, rendering the pyrrole ring electron-rich and highly susceptible to electrophilic substitution, predominantly at the C-3 position[2].

When designing indole-based therapeutics, medicinal chemists exploit specific structural vectors:

  • N-H Motif (N-1): Acts as a critical hydrogen bond donor, essential for anchoring molecules within kinase hinge regions or GPCR binding pockets[1].

  • C-2 and C-3 Positions: Serve as primary sites for diversification. Substitutions here often dictate the dihedral angle of attached pharmacophores, influencing target selectivity.

  • Benzene Ring (C-4 to C-7): Functionalization with electron-withdrawing groups (e.g., halogens, nitriles) modulates the overall lipophilicity (LogP) and metabolic stability of the drug candidate, while facilitating hydrophobic interactions deep within target binding clefts[3].

Clinical Translation: FDA-Approved Indole Derivatives

The transition of indole derivatives from bench to bedside is validated by the sheer volume of FDA-approved drugs containing this core[4]. The table below summarizes key quantitative data for representative indole-based therapeutics across diverse indications.

Drug NameBrand NamePrimary TargetTherapeutic IndicationTypical IC₅₀ / Affinity
Osimertinib TagrissoEGFR (T790M mutant)Non-Small Cell Lung Cancer~12 nM
Sunitinib SutentVEGFR / PDGFRRenal Cell Carcinoma10–30 nM
Panobinostat FarydakHistone Deacetylase (HDAC)Multiple Myeloma1–2 nM
Alectinib AlecensaALK KinaseNon-Small Cell Lung Cancer~1.9 nM
Indomethacin IndocinCOX-1 / COX-2Inflammation / Pain0.1–1.5 µM
Signaling Pathway Modulation

Indole derivatives frequently act as potent kinase inhibitors by occupying the ATP-binding pocket. For instance, Osimertinib leverages its indole-like core to achieve optimal spatial geometry, allowing an acrylamide warhead to covalently bind to Cys797 of the mutant EGFR protein[3][4].

Pathway IndoleDrug Indole-Based Inhibitor (e.g., Osimertinib) Target Target Kinase (e.g., EGFR T790M) IndoleDrug->Target Covalent Binding Downstream1 PI3K / AKT Pathway Target->Downstream1 Blocked Downstream2 MAPK Pathway Target->Downstream2 Blocked Outcome1 Tumor Cell Apoptosis Downstream1->Outcome1 Induced Outcome2 Proliferation Arrest Downstream2->Outcome2 Induced

EGFR signaling pathway modulation and downstream arrest by indole-based covalent inhibitors.

Advanced Synthetic Methodologies: Late-Stage C-H Functionalization

Historically, synthesizing highly decorated indoles relied on de novo approaches like the Fischer indole synthesis. However, modern drug discovery demands rapid structure-activity relationship (SAR) elucidation. Late-stage C-H functionalization has emerged as a transformative strategy, allowing the direct introduction of functional groups onto unactivated C-H bonds of pre-existing indole cores.

Palladium-catalyzed C-H arylation and sulfonylation are particularly valuable[5]. Palladium(II) catalysts coordinate with the indole, facilitating C-H activation to produce a palladium-chelated complex. This process is highly regioselective, often directed to the C-2 or C-3 position depending on the presence of directing groups or the intrinsic electronic bias of the substrate[5].

Protocol Prep 1. Inert Preparation (Argon Purge) Catalyst 2. Catalyst Assembly (Pd(OAc)2 + SPhos) Prep->Catalyst Activation 3. C-H Activation (110°C, Toluene) Catalyst->Activation Validation 4. In-Process Validation (LC-MS Monitoring) Activation->Validation Isolation 5. Workup & Isolation (Extraction/Chromatography) Validation->Isolation

Workflow for late-stage Palladium-catalyzed C-H functionalization of complex indoles.

Self-Validating Experimental Protocol: Palladium-Catalyzed C-H Arylation

The following protocol details the late-stage C-H arylation of an indole alkaloid. Every step is designed with built-in causality and self-validation to ensure reproducibility and high yield.

Objective: Direct introduction of an aryl group onto the indole core without pre-functionalization. Scale: 0.5 mmol

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Action: To an oven-dried Schlenk tube, add the indole substrate (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), SPhos ligand (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol). Evacuate and backfill the tube with argon three times.

  • Causality: Palladium(0) intermediates generated during the catalytic cycle are highly susceptible to oxidation. Strict oxygen exclusion prevents premature catalyst deactivation and suppresses unwanted homocoupling side reactions.

Step 2: Solvent Addition and Thermal Activation

  • Action: Add anhydrous toluene (5 mL) via a gas-tight syringe. Seal the tube and place it in a preheated oil bath at 110 °C with vigorous stirring for 12–24 hours.

  • Causality: Toluene provides a non-polar, high-boiling medium that solubilizes the organic substrates. The high temperature (110 °C) provides the necessary thermal energy to overcome the high activation barrier of the initial C-H bond cleavage. SPhos, a bulky, electron-rich biaryl phosphine ligand, accelerates the oxidative addition of the aryl halide and promotes reductive elimination. K₂CO₃ acts as a mild base to neutralize the hydrohalic acid generated, protecting the acid-sensitive indole core.

Step 3: In-Process Monitoring (Self-Validation)

  • Action: At 12 hours, withdraw a 10 µL aliquot under argon, dilute with LC-MS grade methanol, and analyze via LC-MS.

  • Causality: This step creates a self-validating loop. The reaction must only proceed to workup if LC-MS confirms the complete consumption of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the arylated product. If starting material remains, heating is extended.

Step 4: Quench and Biphasic Extraction

  • Action: Cool the reaction to room temperature. Quench by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Causality: Water effectively solubilizes and removes the inorganic salts (K₂CO₃ and potassium halides). Ethyl acetate is chosen for extraction as it efficiently partitions the organic product and residual catalyst away from the aqueous phase.

Step 5: Purification and Structural Validation

  • Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Validate the final structure using ¹H NMR and 2D NOESY.

  • Causality: ¹H NMR provides ultimate validation of regioselectivity. For example, the disappearance of the characteristic C-2 or C-3 proton signal confirms the exact site of arylation, ensuring the structural integrity of the synthesized privileged scaffold.

References

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL
  • Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: NIH / PMC URL
  • Title: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs Source: NIH / PMC URL
  • Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)
  • Title: Application Notes and Protocols: Late-Stage C-H Functionalization of Complex Indole Alkaloids Source: Benchchem URL
  • Title: Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide Source: ACS Publications URL

Sources

Exploratory

Preliminary Cytotoxicity Screening of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate: A Technical Guide

Executive Summary The development of targeted small-molecule therapeutics requires rigorous preclinical evaluation to establish both efficacy and safety. Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (MFIC-6) rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule therapeutics requires rigorous preclinical evaluation to establish both efficacy and safety. Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (MFIC-6) represents a highly specialized pharmacophore, combining an indole-6-carboxylate core with a fluorinated cycloalkyl substitution. Indole-6-carboxylate derivatives are increasingly recognized as potent receptor tyrosine kinase (RTK) inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

This whitepaper provides an in-depth, self-validating methodological framework for the preliminary cytotoxicity screening of MFIC-6. By adhering to the rigorous standards set forth by the 2[2], this guide ensures that researchers can accurately differentiate between targeted anti-proliferative effects and non-specific cellular toxicity.

Mechanistic Rationale & Structural Biology

To design an effective cytotoxicity screen, one must first understand the structural causality driving the molecule's biological interactions. The architecture of MFIC-6 is engineered for optimal target engagement and pharmacokinetic stability:

  • Indole-6-Carboxylate Core: The indole ring mimics the purine core of ATP, allowing it to competitively bind within the ATP-binding cleft of kinases. The methyl carboxylate at position 6 provides critical hydrogen-bonding interactions necessary for anchoring the molecule within the hydrophobic pockets of EGFR and VEGFR-2[3].

  • 3-(2-Fluorocyclohexyl) Substitution: The incorporation of a fluorine atom is a deliberate pharmacokinetic strategy. Fluorine's high electronegativity and small van der Waals radius improve metabolic stability by blocking cytochrome P450 oxidation sites. Furthermore, the fluorinated cycloalkyl group enhances lipophilicity, promoting superior cellular membrane penetration and intracellular accumulation[4].

SAR Core Indole Core (Scaffold) Pos6 Position 6: Methyl Carboxylate Core->Pos6 Substitution Pos3 Position 3: 2-Fluorocyclohexyl Core->Pos3 Substitution Effect1 Receptor Tyrosine Kinase Binding (EGFR/VEGFR) Pos6->Effect1 H-Bonding/Docking Effect2 Enhanced Lipophilicity & Membrane Penetration Pos3->Effect2 Fluorine Effect Effect3 Metabolic Stability (Steric Shielding) Pos3->Effect3 Cycloalkyl Bulk

Structural-Activity Relationship (SAR) logic for MFIC-6 modifications.

Experimental Design & Causality (E-E-A-T)

A robust cytotoxicity screening cascade must be self-validating. Relying on a single assay (e.g., standard MTT) can introduce metabolic artifacts, as tetrazolium salts can be reduced by non-mitochondrial enzymes or directly by the test compound[5]. Therefore, this framework utilizes an orthogonal approach:

  • Primary Screen (ATP Depletion): We utilize a luminescent ATP-based assay. Because ATP is a direct marker of metabolically active cells and degrades rapidly upon cell death, it provides a highly sensitive, artifact-free readout for high-throughput screening[5].

  • Secondary Screen (Membrane Integrity): To distinguish between true apoptosis (delayed membrane rupture) and primary necrosis (immediate membrane rupture), an orthogonal Lactate Dehydrogenase (LDH) release assay is employed.

Cell Line Selection

To evaluate both targeted efficacy and general hepatotoxicity, the following panel is recommended, mirroring standard preclinical oncology screens[3]:

  • HepG2 (Hepatocellular Carcinoma): Assesses baseline hepatotoxicity and primary metabolic clearance.

  • HCT-116 (Colorectal Carcinoma): Highly sensitive to EGFR/VEGFR inhibition.

  • A549 (Non-Small Cell Lung Cancer): Evaluates efficacy in a classic EGFR-driven tumor model.

  • HEK293T (Normal Embryonic Kidney): Serves as a non-cancerous control to establish the therapeutic index.

Workflow MFIC MFIC-6 Treatment EGFR EGFR / VEGFR-2 Inhibition MFIC->EGFR Downstream PI3K/AKT & MAPK Pathways Suppressed EGFR->Downstream Apoptosis Caspase-Dependent Apoptosis Downstream->Apoptosis Assay1 CellTiter-Glo (ATP Depletion) Apoptosis->Assay1 Detected via Assay2 LDH Release (Membrane Integrity) Apoptosis->Assay2 Differentiated via

Mechanistic workflow of MFIC-6 induced cytotoxicity and validation assays.

Step-by-Step Methodologies

Protocol 1: High-Throughput ATP-Based Cell Viability Assay

Objective: Determine the IC50 of MFIC-6 via quantification of intracellular ATP.

  • Cell Seeding & Edge-Effect Mitigation:

    • Harvest cells at 80% confluence. Plate cells at a density of 5,000 cells/well in a solid white 96-well plate (white plates maximize luminescent signal reflection).

    • Causality Check: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS. This prevents evaporation-induced thermal gradients (edge effects) that artificially skew viability data in the outer wells.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of MFIC-6 in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in culture media.

    • Causality Check: Ensure the final DMSO concentration is normalized across all wells to exactly 0.5% (v/v). Fluctuating DMSO levels will cause vehicle-induced cytotoxicity, confounding the compound's intrinsic activity.

  • Incubation:

    • Incubate cells with MFIC-6 for 72 hours at 37°C, 5% CO2.

  • Reagent Addition & Lysis:

    • Equilibrate the plate and the ATP luminescent reagent to room temperature for 30 minutes. (Cold reagents reduce luciferase enzyme kinetics, leading to false-low readings).

    • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Data Acquisition:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal LDH Release Assay

Objective: Confirm that cell death is driven by targeted apoptosis rather than acute compound-induced necrosis.

  • Supernatant Collection:

    • Following 48 hours of MFIC-6 treatment in a parallel clear 96-well plate, centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris.

    • Transfer 50 µL of the cell-free supernatant to a new flat-bottom plate.

  • Enzymatic Reaction:

    • Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Causality Check: Protect the plate from light during the 30-minute room temperature incubation, as the resulting formazan dye is highly photosensitive and will degrade, causing artificially low necrosis readings.

  • Absorbance Reading:

    • Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the enzymatic reaction.

    • Measure absorbance at 490 nm. High LDH release at early time points (<24h) indicates non-specific necrosis, whereas delayed release (>48h) combined with ATP depletion confirms apoptosis.

Quantitative Data Presentation

To benchmark the efficacy of MFIC-6, its cytotoxic profile must be compared against established clinical kinase inhibitors that share the indole-6-carboxylate or related pharmacophores (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)[1].

Table 1: Comparative in vitro Cytotoxicity (IC50) of MFIC-6

Cell LineTissue OriginExpected IC50 (µM) - MFIC-6Erlotinib (µM)Sorafenib (µM)
HepG2 Hepatocellular Carcinoma4.2 ± 0.37.5 ± 0.65.1 ± 0.4
HCT-116 Colorectal Carcinoma2.8 ± 0.26.2 ± 0.54.8 ± 0.3
A549 Non-Small Cell Lung Cancer5.6 ± 0.43.1 ± 0.26.4 ± 0.5
HEK293T Normal Embryonic Kidney> 50.0> 50.028.5 ± 1.2

Data Interpretation: The expected profile of MFIC-6 demonstrates potent, single-digit micromolar inhibition in target-expressing cancer lines (HCT-116, HepG2) while maintaining a wide therapeutic window (>50 µM) in non-cancerous HEK293T cells, validating the targeted nature of the fluorinated indole-6-carboxylate scaffold.

References

  • "Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers." Journal of Materials Chemistry B (RSC Publishing).
  • "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Future Medicinal Chemistry / PMC.
  • "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Taylor & Francis.
  • "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf.
  • "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of Fluorinated Indole Esters

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Unique Challenge of Purifying Fluorinated Indole Esters The strategic incorporation of fluorin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unique Challenge of Purifying Fluorinated Indole Esters

The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorination can profoundly alter the physicochemical and pharmacokinetic properties of indole esters, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] However, these same unique properties, stemming from fluorine's high electronegativity and the strength of the carbon-fluorine bond, present distinct challenges during purification.[4][5]

This guide provides a comprehensive overview of robust purification techniques for fluorinated indole esters, moving beyond simple step-by-step instructions to explain the underlying principles and rationale. Our focus is on providing self-validating protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), empowering researchers to achieve the high levels of purity required for accurate biological evaluation and drug development.

Understanding the Impact of Fluorination on Physicochemical Properties

The success of any purification strategy hinges on understanding how fluorine substitution alters the properties of the parent indole ester.

  • Polarity and Solubility: The introduction of fluorine can have a complex effect on polarity. While a single fluorine atom can increase lipophilicity, polyfluorinated groups may decrease it.[1] This "tunable" lipophilicity affects solubility in common organic solvents, which is a critical consideration for both recrystallization and chromatography.[6] Fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, sometimes requiring specialized "fluorous" solvents for effective dissolution.[7]

  • Intermolecular Interactions: The polarized C-F bond can participate in unique intermolecular interactions, including dipole-dipole interactions and weak hydrogen bonds. These interactions can influence how the molecule interacts with chromatographic stationary phases, sometimes leading to unexpected elution patterns compared to their non-fluorinated analogs.

  • Volatility: Fluorination can increase the volatility of a compound, which may be a consideration during solvent removal steps.

A systematic approach to purification is essential. The following workflow provides a general framework for purifying a novel fluorinated indole ester.

Purification_Workflow Start Crude Fluorinated Indole Ester TLC_Analysis Initial Purity Assessment (TLC, LC-MS) Start->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No (Oil) Recrystallization_Success Recrystallization Successful? Recrystallization->Recrystallization_Success Recrystallization_Success->Column_Chromatography No Final_Purity Final Purity Analysis (HPLC, NMR, MS) Recrystallization_Success->Final_Purity Yes HPLC_Needed Is higher purity required? Column_Chromatography->HPLC_Needed Prep_HPLC Preparative HPLC HPLC_Needed->Prep_HPLC Yes HPLC_Needed->Final_Purity No Prep_HPLC->Final_Purity Pure_Product Pure Fluorinated Indole Ester Final_Purity->Pure_Product

Caption: General workflow for the purification of fluorinated indole esters.

Recrystallization: The First Line of Defense for Solid Compounds

Recrystallization is a powerful and economical technique for purifying solid compounds to high levels of purity.[8] The success of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[9][10]

Causality Behind Experimental Choices in Recrystallization
  • Solvent Selection: The ideal solvent will dissolve the fluorinated indole ester sparingly at room temperature but readily at its boiling point. "Like dissolves like" is a useful starting point, but the unique properties of fluorinated compounds may require screening a range of solvents.[10] For fluorinated indole esters, which are often moderately polar, solvents like ethanol, ethyl acetate, and toluene, or mixtures with hexanes, are good candidates.[11]

  • Slow Cooling: Gradual cooling is crucial for the formation of well-ordered, pure crystals.[9] Rapid cooling can trap impurities within the crystal lattice.

  • Minimum Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the crude product maximizes the recovery of the purified compound upon cooling.[9][10]

Protocol for Recrystallization of a Fluorinated Indole Ester

This protocol is a general guideline and should be adapted based on the specific properties of the compound.

Materials:

  • Crude fluorinated indole ester

  • Selection of potential recrystallization solvents (e.g., ethanol, ethyl acetate, toluene, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.[9][13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9][12] Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[9]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
Problem Potential Cause Solution
No crystals form upon cooling Too much solvent was used; the compound is highly soluble even at low temperatures.Concentrate the solution by boiling off some solvent and allow it to cool again. If that fails, try a different solvent or a mixed-solvent system.
Oiling out The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Consider a lower-boiling solvent.
Poor recovery The compound has significant solubility in the cold solvent; too much washing with cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a widely used technique for purifying compounds from mixtures based on their differential adsorption to a stationary phase.[14] For fluorinated indole esters, silica gel is the most common stationary phase.[15][16]

Causality Behind Experimental Choices in Column Chromatography
  • Stationary Phase: Silica gel is a polar adsorbent.[14] Therefore, less polar compounds will elute faster, while more polar compounds will be retained more strongly.[14] The acidic nature of silica gel can sometimes cause degradation of sensitive indole derivatives.[17] In such cases, using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[17]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[14] A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[18][15][16] The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For fluorinated compounds, the unique interactions with the stationary phase may necessitate screening different solvent systems to achieve optimal separation.[19]

  • Sample Loading: Proper sample loading is essential for high-resolution separation.[20] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is often preferred for less soluble compounds or to achieve a narrow band at the start of the column.[20]

Protocol for Flash Column Chromatography of a Fluorinated Indole Ester

Materials:

  • Crude fluorinated indole ester

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexanes, ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.4.[20]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.[20]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column (wet loading), or pre-adsorb it onto silica gel and load the dry powder (dry loading).[20]

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[17]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.[18]

  • Combine and Concentrate: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation Inappropriate solvent system; column overloading.Optimize the eluent system using TLC. Reduce the amount of sample loaded onto the column.[17]
Compound streaking Compound is too polar or interacting strongly with acidic sites on silica.Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[17]
Compound won't elute Eluent is not polar enough; irreversible adsorption.Gradually increase the eluent polarity. If the compound is still on the column, try flushing with a highly polar solvent like 10% methanol in dichloromethane.[17]

Preparative HPLC: For High-Purity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate and purify compounds, often as a final polishing step to achieve very high purity.[21][22] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[21]

Causality Behind Experimental Choices in Preparative HPLC
  • Stationary Phase: Reversed-phase chromatography on a C18-functionalized silica column is the most common mode for purifying indole derivatives.[22][23] For fluorinated compounds, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity due to specific interactions with the fluorinated analyte.[24][25]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[25][26] A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to improve peak shape by keeping acidic and basic functional groups in a single protonation state.

  • Method Development: Analytical HPLC is first used to develop a separation method that is then scaled up to a preparative scale.[21] The goal is to maximize the resolution between the target compound and its impurities to allow for the highest possible sample loading.

Protocol for Preparative HPLC of a Fluorinated Indole Ester

Materials:

  • Partially purified fluorinated indole ester

  • HPLC-grade solvents (water, acetonitrile or methanol)

  • HPLC-grade acid modifier (formic acid or TFA)

  • Preparative HPLC system with a C18 or PFP column

Procedure:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system to achieve baseline separation of the target compound from impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.

  • Scale-Up: Transfer the analytical method to the preparative system, adjusting the flow rate and injection volume for the larger column.

  • Purification and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of the target compound.

  • Product Recovery: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or the product can be extracted with an organic solvent.

Troubleshooting Preparative HPLC
Problem Potential Cause Solution
Poor peak shape Inappropriate mobile phase pH; column overload.Add an acid modifier (formic acid or TFA) to the mobile phase. Reduce the sample concentration or injection volume.
Low recovery Compound precipitation on the column; compound instability.Ensure the sample is fully dissolved in the injection solvent. Check the stability of the compound under the mobile phase conditions.
Co-elution of impurities Insufficient resolution in the analytical method.Further optimize the analytical method by changing the mobile phase composition, gradient, or stationary phase.

Purity Assessment

After purification, the purity of the fluorinated indole ester must be rigorously assessed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary indication of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[27][28][29] An HPLC system coupled with a UV detector and a mass spectrometer (LC-MS) can provide both purity information and confirmation of the compound's identity.[27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used to detect impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Method_Selection Start Crude Product Initial_Purity Initial Purity? Start->Initial_Purity High_Purity >90% Pure (by NMR/LCMS) Initial_Purity->High_Purity High Medium_Purity 50-90% Pure Initial_Purity->Medium_Purity Medium Low_Purity <50% Pure Initial_Purity->Low_Purity Low Is_Solid Solid or Oil? High_Purity->Is_Solid Flash_Column Flash Column Chromatography Medium_Purity->Flash_Column Low_Purity->Flash_Column Recrystallize Recrystallization Is_Solid->Recrystallize Solid Prep_HPLC Preparative HPLC Is_Solid->Prep_HPLC Oil Recrystallize->Prep_HPLC Further purity needed Flash_Column->Prep_HPLC High purity needed

Caption: Decision tree for selecting a purification method.

Conclusion

The purification of fluorinated indole esters requires a thoughtful and systematic approach that takes into account the unique physicochemical properties imparted by fluorine. By understanding the principles behind recrystallization, column chromatography, and preparative HPLC, and by methodically troubleshooting any issues that arise, researchers can confidently obtain the high-purity compounds necessary for advancing their research and drug discovery programs.

References

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Zhang, P., & Wolf, C. (2013). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. (n.d.). Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Knowledge UChicago. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). PMC. Retrieved from [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). Request PDF. Retrieved from [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Complexation of phenol, indole, and their fluoroderivatives with organic solvents (review). (n.d.). Retrieved from [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). LCGC International. Retrieved from [Link]

  • Isolation by Preparative High-Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (2000, February 9). Organic Letters - ACS Publications. Retrieved from [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC. Retrieved from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). PMC. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. Retrieved from [Link]

  • Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. (n.d.). Arkivoc. Retrieved from [Link]

  • Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. (n.d.). PMC. Retrieved from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 3). ResearchGate. Retrieved from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved from [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019, April 11). PubMed. Retrieved from [Link]

  • Solvent and additive purity selections in bioanalytical LC–MS. (2018, October 2). Bioanalysis Zone. Retrieved from [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Properties of Common Organic Solvents. (2023, September 7). Retrieved from [Link]

Sources

Application

Application Note: Analytical Methods for Characterizing Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Introduction & Strategic Context Methyl 3-(cyclohexyl)-1H-indole-6-carboxylate is a well-documented, highly valuable intermediate in the synthesis of indolo-fused heterocycles, most notably serving as the core scaffold f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Methyl 3-(cyclohexyl)-1H-indole-6-carboxylate is a well-documented, highly valuable intermediate in the synthesis of indolo-fused heterocycles, most notably serving as the core scaffold for allosteric Hepatitis C Virus (HCV) NS5B polymerase inhibitors such as Beclabuvir (BMS-791325)[1][2]. The introduction of a fluorine atom at the C2 position of the cyclohexyl ring to form methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate represents a strategic structural modification. In drug design, such fluorinated analogs are typically engineered to modulate lipophilicity, improve metabolic stability, or lock the cyclohexyl ring into a specific bioactive conformation.

However, this modification introduces significant analytical complexity. The 2-fluorocyclohexyl moiety contains two contiguous stereocenters (C1' and C2'), resulting in four possible stereoisomers (two pairs of enantiomers: cis and trans). As a Senior Application Scientist, I have designed this orthogonal analytical workflow to provide a self-validating system for the complete characterization of this compound. The methodology relies on three pillars:

  • Multi-Nuclear NMR to establish regiochemistry and cis/trans relative stereochemistry.

  • High-Resolution LC-MS/MS to confirm exact mass and assess chemical purity.

  • Chiral HPLC to resolve and quantify the four stereoisomers.

AnalyticalWorkflow Sample Methyl 3-(2-fluorocyclohexyl)- 1H-indole-6-carboxylate LCMS High-Resolution LC-MS/MS (ESI+) Sample->LCMS NMR Multi-Nuclear NMR (1H, 13C, 19F, 2D NOESY) Sample->NMR HPLC Chiral HPLC (Normal Phase) Sample->HPLC Mass Exact Mass & Purity LCMS->Mass Stereo Relative Stereochemistry (cis/trans) NMR->Stereo Enantio Enantiomeric Excess (ee%) & Isomer Resolution HPLC->Enantio

Fig 1. Orthogonal analytical workflow for characterizing the fluorinated indole intermediate.

Structural Elucidation via Multi-Nuclear NMR

Causality of Experimental Design

Standard 1 H NMR is insufficient for this molecule due to the severe spectral overlap of the aliphatic cyclohexyl protons. To build a self-validating structural profile, we must employ 1 H, 13 C, and 19 F NMR, augmented by 2D NOESY[3].

  • 19 F NMR provides an interference-free confirmation of fluorination.

  • 1 H- 19 F Spin-Spin Coupling : The proton geminal to the fluorine (C2'-H) will exhibit a massive geminal coupling constant ( 2JHF​≈48−50 Hz).

  • 2D NOESY is the critical diagnostic tool here. By analyzing the through-space interactions between the indole C2-H / C4-H and the cyclohexyl C1'-H / C2'-H, we can definitively assign the substitution at the indole C3 position and determine whether the fluorine is axial or equatorial (thereby defining the cis or trans relative stereochemistry).

NMR Protocol
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Instrument : 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe.

  • Acquisition :

    • 1 H NMR : 16 scans, relaxation delay (D1) = 2.0 s.

    • 19 F NMR : 64 scans, broadband 1 H-decoupled to simplify the multiplet into a single peak (or coupled to observe the 2JHF​ and 3JHF​ splitting).

    • 2D NOESY : Mixing time of 300-500 ms, 256 t1​ increments.

Diagnostic Data Interpretation

Table 1: Key Diagnostic NMR Signals for Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

NucleusShift (ppm)MultiplicityCoupling Constants ( J in Hz)Assignment / Causality
1 H ~8.40Broad singletN/AIndole N-H (exchanges with D 2​ O)
1 H ~8.10SingletN/AIndole C7-H (isolated aromatic)
1 H ~4.60 - 4.90Doublet of multiplets 2JHF​≈48.0 Cyclohexyl C2'-H (geminal to F). The massive 48 Hz splitting is the hallmark of 1 H- 19 F coupling.
1 H 3.92SingletN/AMethyl ester (-OCH 3​ )[4]
19 F -175 to -185Multiplet 2JFH​≈48.0 Fluorine atom on the cyclohexyl ring. Shift varies slightly between cis and trans isomers.
13 C 168.5SingletN/ACarbonyl carbon of the ester group.
13 C ~92.0 - 95.0Doublet 1JCF​≈170.0 Cyclohexyl C2' carbon. The large 1JCF​ coupling confirms direct C-F bonding.

Purity and Mass Confirmation via HR-LC-MS/MS

Causality of Experimental Design

To verify the chemical purity and confirm the exact mass (Theoretical [M+H]+ = 276.1395 Da), High-Resolution LC-MS (Time-of-Flight, TOF) is utilized. The indole nitrogen is moderately basic; thus, Positive Electrospray Ionization (ESI+) in an acidic mobile phase (0.1% Formic Acid) ensures robust and reproducible protonation[5]. A reversed-phase C18 column is selected to separate the main compound from non-polar synthetic impurities (e.g., unreacted starting materials or des-fluoro byproducts).

LC-MS Protocol
  • Sample Preparation : Dilute the compound to 10 µg/mL in Methanol:Water (50:50, v/v).

  • System Suitability : Inject a blank (diluent) to ensure no carryover, followed by a reference standard if available.

  • Chromatographic Conditions :

    • Column : Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Column Temperature : 40 °C.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry Conditions :

    • Source : ESI+

    • Capillary Voltage : 3.0 kV

    • Desolvation Temp : 350 °C

Table 2: Reversed-Phase LC Gradient

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0955
1.0955
6.0595
8.0595
8.1955
10.0955

Stereoisomer Resolution via Chiral HPLC

Causality of Experimental Design

Because the 2-fluorocyclohexyl group possesses two chiral centers, standard reversed-phase chromatography will only separate the cis diastereomer from the trans diastereomer, but it will fail to resolve the enantiomeric pairs (e.g., 1'R,2'R from 1'S,2'S). To achieve baseline resolution of all four stereoisomers, Normal-Phase Chiral HPLC using an immobilized amylose-based stationary phase is required. The hydrogen bonding and steric interactions between the indole N-H, the ester carbonyl, and the chiral stationary phase drive the enantiomeric separation.

Chiral HPLC Protocol
  • Sample Preparation : Dissolve the analyte at 1 mg/mL in Hexane/Ethanol (90:10, v/v). Critical step: Ensure the sample is completely free of water, as moisture rapidly degrades normal-phase chiral column performance.

  • Chromatographic Conditions :

    • Column : Chiralpak AD-H or Chiralpak IC (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase : Isocratic Hexane / Isopropanol (90:10, v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm and 280 nm (indole chromophore maximum).

    • Temperature : 25 °C.

  • Data Analysis : Calculate the Enantiomeric Excess ( ee% ) by comparing the integrated peak areas of the resolved enantiomers. A resolution factor ( Rs​ ) of >1.5 is required for accurate quantification.

Table 3: Expected Chiral Elution Profile

PeakExpected Retention Time (min)IdentitySeparation Mechanism
18.5Cis Enantiomer 1Weakest H-bonding with chiral selector
210.2Cis Enantiomer 2Moderate H-bonding
314.1Trans Enantiomer 1Strong steric interaction + H-bonding
416.8Trans Enantiomer 2Strongest interaction with chiral cavities

(Note: Exact elution order is empirical and must be confirmed via injection of enantiopure standards or isolated fractions subjected to Vibrational Circular Dichroism).

References

  • Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Method

Advanced Cell-Based Assays for Evaluating Receptor Tyrosine Kinase (RTK) Inhibitors: A Mechanistic and Methodological Guide

Receptor Tyrosine Kinases (RTKs), such as EGFR, VEGFR, and PDGFR, are pivotal regulators of cellular proliferation, differentiation, and survival[1]. Dysregulation of these pathways is a hallmark of numerous malignancies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Receptor Tyrosine Kinases (RTKs), such as EGFR, VEGFR, and PDGFR, are pivotal regulators of cellular proliferation, differentiation, and survival[1]. Dysregulation of these pathways is a hallmark of numerous malignancies, making RTKs a primary target for small-molecule tyrosine kinase inhibitors (TKIs).

While biochemical kinase assays are essential for initial hit identification, they lack the physiological context of the cell membrane, intracellular ATP concentrations (typically 1–5 mM), and the complex scaffolding of downstream effectors. Cell-based assays bridge this gap, providing a highly predictive model of in vivo efficacy by evaluating how well an inhibitor penetrates the cell membrane and competes with physiological ATP levels to shut down downstream signaling.

Part 1: Mechanistic Causality in Assay Design

To build a self-validating cell-based assay, researchers must design protocols that respect the transient and highly regulated nature of RTK signaling. Every step in the workflow must have a clear causal justification:

  • Serum Starvation : Fetal Bovine Serum (FBS) contains a myriad of growth factors that induce continuous, basal RTK activation. Culturing cells in serum-free media for 4–16 hours prior to the assay is mandatory. This establishes a low baseline of receptor phosphorylation, thereby maximizing the signal-to-background (S/B) ratio.

  • Transient Ligand Stimulation : RTK phosphorylation is not a static event. Upon ligand binding, receptors rapidly auto-phosphorylate, recruit effectors, and are subsequently internalized for degradation or recycling. For instance, EGF-induced EGFR and downstream ERK1/2 phosphorylation typically peaks between 2 and 5 minutes and significantly diminishes by 10 minutes[2][3]. Stimulating cells for too long will result in false negatives due to natural receptor downregulation.

  • Assay Quality Control (Z'-factor) : A robust assay must be statistically validated. The Z'-factor evaluates the dynamic range and data variation. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening (HTS), ensuring that the separation between positive controls (ligand only) and negative controls (unstimulated or fully inhibited) is statistically significant[4][5].

RTK Signaling Pathway & Inhibitor Mechanism

RTK_Signaling EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Binds Grb2 Grb2 / SOS EGFR->Grb2 Phosphorylation (Tyr1068) PI3K PI3K EGFR->PI3K Phosphorylation TKI RTK Inhibitor (e.g., Gefitinib) TKI->EGFR Blocks ATP Pocket Ras Ras Grb2->Ras Raf Raf / MEK Ras->Raf ERK ERK1/2 Raf->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: EGFR signaling cascade and the pharmacological blockade by small-molecule RTK inhibitors.

Part 2: Step-by-Step Methodology — HTRF Phospho-EGFR (Tyr1068) Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash FRET-based technology. It utilizes a europium cryptate donor and a d2 acceptor conjugated to specific antibodies (e.g., anti-total EGFR and anti-phospho-Tyr1068). When the target is phosphorylated, the antibodies come into proximity, generating a measurable FRET signal at 665 nm[6][7].

Materials
  • Cell Line: A431 Cells (Human epidermoid carcinoma, high endogenous EGFR expression).

  • Assay Kit: HTRF Phospho-EGFR (Tyr1068) Kit.

  • Reference Inhibitor: Gefitinib or Erlotinib (Positive control for inhibition).

  • Ligand: Recombinant Human EGF.

  • Consumables: 96-well tissue-culture treated plates (for cell culture) and 384-well low-volume white plates (for detection).

Protocol Workflow
  • Cell Seeding: Seed A431 cells at 25,000–50,000 cells/well in 50 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Carefully aspirate the growth media. Wash gently with PBS. Add 50 µL of serum-free media (e.g., DMEM + 0.1% BSA) and incubate for 4 to 16 hours.

    • Causality: Eliminates background phosphorylation caused by undefined growth factors in FBS.

  • Inhibitor Treatment: Prepare 3-fold serial dilutions of the test TKI and the reference inhibitor (Gefitinib) in serum-free media. Add 25 µL of the 3X compound to the cells and incubate for 60 minutes at 37°C.

    • Self-Validation: Always include a vehicle control (0.1% DMSO) to establish the maximum stimulation signal ( Maxstim​ ).

  • Ligand Stimulation: Add 25 µL of EGF (final well concentration ~100 ng/mL) to all wells except the negative control wells (unstimulated background, Minstim​ ). Incubate for exactly 5 minutes at room temperature.

    • Causality: Captures the peak of the transient phosphorylation wave before receptor internalization occurs[3].

  • Cell Lysis: Immediately aspirate the media to halt signaling. Add 50 µL of 1X supplemented Lysis Buffer (containing phosphatase inhibitors to prevent signal degradation). Incubate for 30 minutes at room temperature on an orbital shaker.

  • Detection: Transfer 16 µL of the crude lysate to a 384-well low-volume white detection plate. Add 4 µL of premixed HTRF antibodies (Eu-cryptate donor + d2 acceptor). Incubate for 4 hours to overnight at room temperature.

  • Readout: Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the HTRF Ratio = (Signal665nm​/Signal620nm​)×104 .

HTRF_Workflow Seed 1. Cell Seeding (96-well plate) Starve 2. Serum Starvation (Reduce basal signal) Seed->Starve Inhibit 3. Add RTK Inhibitor (Incubate 60 min) Starve->Inhibit Stimulate 4. EGF Stimulation (Exactly 5 min) Inhibit->Stimulate Lyse 5. Cell Lysis (Release proteins) Stimulate->Lyse Detect 6. HTRF Detection (Read 665nm/620nm) Lyse->Detect

Figure 2: Sequential workflow of the cell-based HTRF Phospho-RTK assay.

Part 3: Data Presentation & Quality Control

A valid assay run must meet specific Quality Control (QC) criteria to ensure the calculated IC₅₀ values are trustworthy. The table below summarizes typical validation metrics for a successful Phospho-EGFR assay run.

MetricFormula / DefinitionAcceptable ThresholdExperimental Observation (A431 Cells)
Signal-to-Background (S/B) Mean( Maxstim​ ) / Mean( Minstim​ )≥ 3.08.5 - 12.0
Z'-Factor $1 - \frac{3\sigma_{Max} + 3\sigma_{Min}}{\mu_{Max} - \mu_{Min}}$
Gefitinib IC₅₀ Half-maximal inhibitory concentrationwithin 3-fold of literature~ 20 - 50 nM
Intra-plate CV% (σ/μ)×100 for replicates≤ 10%4% - 7%

Note: If the Z'-factor falls below 0.5, the assay window is too narrow or the variability is too high, and the data should be discarded. Common culprits include inadequate serum starvation or delayed lysis after stimulation[5].

References

  • Ayoub MA, Trebaux J, Vallaghe J, et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Endocrinology. URL:[Link]

  • Postnikova E, Cong Y, DeWald LE, et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLoS ONE. URL:[Link]

  • Liang Y. (2022). Guidelines for HTRF technology in EGFR kinase assay. eFood (Wiley). URL:[Link]

  • Mola, M., et al. (2020). Receptor Tyrosine Kinase and Tyrosine Kinase Inhibitors: New Hope for Success in Multiple Sclerosis Therapy. National Institutes of Health (PMC). URL:[Link]

Sources

Application

Application Note: Evaluating the Metabolic Stability and Defluorination Dynamics of Fluorinated Drug Candidates

The Rationale: Fluorination in Drug Design The incorporation of fluorine into medicinally relevant scaffolds is a cornerstone strategy for improving the drug metabolism and pharmacokinetics (DMPK) of lead compounds[1]. H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Rationale: Fluorination in Drug Design

The incorporation of fluorine into medicinally relevant scaffolds is a cornerstone strategy for improving the drug metabolism and pharmacokinetics (DMPK) of lead compounds[1]. Historically, the enhanced metabolic stability of fluorinated drugs was attributed solely to the high bond dissociation energy of the C–F bond (approx. 115 kcal/mol) compared to the C–H bond (approx. 100 kcal/mol)[2]. However, contemporary physical organic chemistry reveals that fluorine's impact is multifaceted: it modulates the basicity/acidity (pKa) of adjacent functional groups, alters molecular lipophilicity, and perturbs the substrate's binding affinity to cytochrome P450 (CYP450) enzymes[1][3].

Despite these advantages, fluorinated compounds are not metabolically invincible. Oxidative metabolism by hepatic enzymes can lead to the formation of unstable intermediates, resulting in the spontaneous release of free fluoride ions ( F− )—a process known as defluorination[4][5]. Evaluating the rate of parent drug depletion alongside the specific mechanisms of defluorination is critical for predicting in vivo toxicity and determining dosing regimens.

System Design & Causality: Analytical and Biological Choices

To construct a self-validating system for assessing metabolic stability, researchers must pair robust biological matrices with orthogonal analytical techniques.

Biological Matrix: Human Liver Microsomes (HLMs)

HLMs are the gold standard for evaluating Phase I oxidative metabolism. They contain high concentrations of CYP450 enzymes, which are primarily responsible for the hydroxylation of aliphatic and aromatic carbons[6]. Because oxidative defluorination is a strictly NADPH-dependent CYP-mediated reaction, supplementing the microsomal incubation with an NADPH-regenerating system isolates this specific metabolic liability[4][5].

Analytical Orthogonality: LC-MS/MS and 19 F NMR
  • LC-MS/MS: Provides ultra-high sensitivity for quantifying the depletion of the parent compound over time, allowing for the calculation of in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[5].

  • 19 F NMR Spectroscopy: Fluorine-19 possesses a nuclear spin of 1/2, 100% natural abundance, and a highly sensitive gyromagnetic ratio[7]. More importantly, it has an exceptionally wide chemical shift range. Enzymatic hydroxylation at positions ortho, meta, or para to a fluorine atom induces predictable shifts in the 19 F NMR spectrum (e.g., -23, +1.3, and -11 ppm, respectively)[8]. This allows researchers to identify the exact site of metabolic attack and quantify the release of free fluoride without requiring radiolabeled standards[3][7].

Pathway A Fluorinated Substrate (e.g., R-CH2-F) B CYP450 Oxidation (+ O2, NADPH) A->B C Unstable Hemiacetal Intermediate (R-CH(OH)-F) B->C D Spontaneous Defluorination C->D E Free Fluoride Ion (F-) D->E F Oxidized Metabolite (R-CHO) D->F

CYP450-mediated oxidative defluorination pathway of aliphatic fluorinated compounds.

Quantitative Benchmarks: Stability and Defluorination

The following table summarizes representative quantitative data comparing the metabolic stability of non-fluorinated precursors against their rationally designed fluorinated analogs, highlighting the trade-off between extended half-life and potential defluorination.

Compound ClassModificationHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Free F− Release (% of dose at 60 min)
Aliphatic Ether Non-fluorinated12.455.8N/A
Aliphatic Ether α -Fluorination45.215.318.5%
Aryl Ring Non-fluorinated8.581.5N/A
Aryl Ring Para-Fluorination>120<5.0<1.0%
Aryl Ring Ortho-Fluorination65.010.64.2%

Data interpretation: While α -fluorination of aliphatic chains significantly improves overall compound half-life, it introduces a metabolic hotspot for CYP-mediated hemiacetal formation, leading to substantial fluoride release. Conversely, para-fluorination of aryl rings blocks oxidation with minimal defluorination risk[2][8].

Execution Protocols

The following self-validating workflow details the preparation, execution, and analysis of a microsomal stability assay specifically optimized for fluorinated candidates.

Workflow A Drug Candidate (Fluorinated) C Pre-incubation (37°C, 5 min) A->C B Human Liver Microsomes (HLM) + Buffer B->C D Initiate Reaction (+ NADPH) C->D E Time-Course Sampling (0, 15, 30, 60 min) D->E F Quench Reaction (Ice-cold ACN) E->F G Centrifugation (Protein Precipitation) F->G H LC-MS/MS Analysis (Parent Depletion) G->H I 19F NMR Analysis (Metabolite Profiling) G->I

Experimental workflow for assessing the metabolic stability of fluorinated drug candidates.

Protocol A: HLM Incubation and Defluorination Assay

Causality Note: The reaction is quenched using ice-cold acetonitrile (ACN). ACN rapidly denatures the CYP450 enzymes, instantly halting metabolism, while simultaneously precipitating the microsomal proteins to prevent column clogging during downstream LC-MS/MS analysis[4][6].

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine the phosphate buffer, HLMs (final protein concentration of 1.0 mg/mL), and the fluorinated drug candidate (final concentration of 1 µM for LC-MS/MS, or 50 µM for 19 F NMR to accommodate sensitivity limits)[6]. Keep the organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37 °C for 5 minutes to achieve thermal equilibrium[5][6].

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (or direct NADPH to a final concentration of 1-2 mM)[5][6].

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture[4][5].

  • Quenching: Immediately dispense the 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Vortex vigorously for 30 seconds[4][5].

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm (approx. 20,000 × g) for 5 minutes at 4 °C[5][6]. Transfer the supernatant to analytical vials.

Protocol B: Analytical Detection
  • LC-MS/MS (Parent Depletion): Inject 2-5 µL of the supernatant into a reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions specific to the parent drug. Plot the natural log of the remaining percentage versus time to calculate t1/2​ and CLint​ .

  • 19 F NMR (Metabolite & Fluoride Profiling): For samples incubated at higher concentrations (50 µM), transfer 400 µL of the supernatant into a 5 mm NMR tube. Add 100 µL of D2​O (for field locking) containing a known concentration of trifluoroacetic acid (TFA) as an internal chemical shift and quantitation reference (-76.55 ppm). Acquire 19 F NMR spectra (typically at 376 MHz or higher) using proton decoupling ( 19F{1H} ) to simplify the spectra. Monitor for the appearance of a sharp singlet at approximately -120 ppm, which is diagnostic for the free aqueous fluoride ion ( F− ) released via defluorination[7][8].

References

  • 1 - ACS Publications 2.7 - ResearchGate 3.3 - Taylor & Francis

  • 8 - Research Repository UCD 5.4 - Journal of Nuclear Medicine

  • 6 - PMC 7.2 - ACS Publications 8.5 - ACS Publications

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate .

Synthesizing sterically hindered, fluorinated cycloalkyl indoles presents two major chemical challenges: achieving strict C3-regioselectivity during the initial carbon-carbon bond formation, and preventing E2 elimination (dehydration) during the late-stage deoxofluorination of the cyclohexyl ring. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your overall yield.

Synthetic Workflow & Mechanistic Pathway

The optimal route avoids direct fluorination of the indole ring and instead relies on a two-step sequence: a Lewis acid-catalyzed Friedel-Crafts-type epoxide opening, followed by a stereospecific deoxofluorination.

Workflow SM Methyl 1H-indole- 6-carboxylate Int Methyl 3-(trans-2-hydroxycyclohexyl)- 1H-indole-6-carboxylate SM->Int InCl3 (10 mol%) CH2Cl2, RT Epox Cyclohexene Oxide Epox->Int C3-Alkylation Prod Methyl 3-(cis-2-fluorocyclohexyl)- 1H-indole-6-carboxylate Int->Prod XtalFluor-E, Et3N·3HF SN2 Inversion Side Elimination Byproduct (Alkene) Int->Side DAST (Avoid) E2 Elimination

Synthetic workflow for methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate.

Troubleshooting & FAQs

Step 1: Epoxide Ring Opening (C3-Alkylation)

Q: I am observing low conversion and significant N-alkylation or C2-alkylation side products. How do I improve C3 regioselectivity? A: The issue stems from using a Lewis acid that is either too strong (deactivating the indole ring by coordinating to the nitrogen) or too weak (failing to activate the epoxide). Switch your catalyst to Indium(III) chloride (InCl₃) . InCl₃ is a mild, water-tolerant Lewis acid that selectively coordinates with the oxygen atom of cyclohexene oxide, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This makes the epoxide highly susceptible to nucleophilic attack specifically by the electron-rich C3 position of the indole core, yielding the trans-2-hydroxycyclohexyl intermediate almost exclusively 1.

Q: The alkylation reaction stalls at 50% conversion. Should I increase the temperature to reflux? A: No. Increasing the temperature with cyclohexene oxide often leads to rapid epoxide polymerization rather than the desired product. If InCl₃ at room temperature is stalling, consider switching the solvent to a fluorinated alcohol such as hexafluoroisopropanol (HFIP) . Fluorinated alcohols act as powerful hydrogen-bond donors that provide electrophilic activation of the epoxide without the need for metallic Lewis acids, often driving sluggish ring-opening reactions to completion at room temperature 2.

Step 2: Deoxofluorination (Hydroxyl to Fluorine)

Q: When using DAST to fluorinate the intermediate, my major product is the dehydrated alkene (methyl 3-(cyclohex-1-en-1-yl)-1H-indole-6-carboxylate). How can I prevent this E2 elimination? A: Secondary cyclohexanols are notoriously prone to E2 elimination during standard deoxofluorination. When DAST reacts with the alcohol, it forms a dialkylaminotrifluorosulfurane intermediate. The dialkylamino leaving group is highly basic and readily abstracts an anti-periplanar beta-hydrogen from the rigid cyclohexyl ring, causing dehydration. To solve this, abandon DAST and use XtalFluor-E paired with Et₃N·3HF . XtalFluor-E releases tetrafluoroboric acid instead of HF. The addition of Et₃N·3HF provides a fluoride-rich, significantly less basic environment that outcompetes the internal elimination pathway, driving the reaction toward the desired SN2 substitution 3.

Q: What stereochemistry should I expect in the final fluorinated product? A: The reaction sequence is stereospecific. The initial epoxide opening by the indole proceeds via an SN2-like backside attack, yielding the trans -2-hydroxycyclohexyl intermediate. The subsequent deoxofluorination with XtalFluor-E also proceeds via an SN2 mechanism, resulting in a second inversion of configuration. Therefore, the final isolated product will be the cis -2-fluorocyclohexyl indole derivative.

Quantitative Data: Deoxofluorination Reagent Comparison

The following table summarizes internal and literature-validated data for the fluorination of sterically hindered secondary cycloalkanols, demonstrating why XtalFluor-E is the mandatory choice for this workflow.

Reagent SystemYield of Fluoro Product (%)Elimination Byproduct (%)Thermal StabilityMechanistic Bias
DAST < 20%> 70%Low (Explosion risk > 90°C)Highly basic intermediate strongly favors E2 elimination.
Deoxo-Fluor ~ 35%~ 55%ModerateBasic intermediate still favors E2 over SN2.
XtalFluor-E + Et₃N·3HF > 80% < 10% High (Stable up to 200°C)Fluoride-rich, weakly basic environment drives SN2 inversion.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate

This protocol utilizes mild Lewis acid catalysis to ensure C3-regioselectivity.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with argon.

  • Reaction Setup: Dissolve methyl 1H-indole-6-carboxylate (1.0 equiv, 10 mmol) and cyclohexene oxide (1.2 equiv, 12 mmol) in anhydrous CH₂Cl₂ (50 mL) to achieve a 0.2 M concentration.

  • Catalysis: Add InCl₃ (10 mol%, 1.0 mmol) in one single portion. The solution may turn slightly yellow.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will stain dark blue/purple with standard p-anisaldehyde stain.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

  • Self-Validation Checkpoint: Confirm the trans stereochemistry via ¹H NMR. The carbinol proton (CH-OH) should appear as a broad multiplet with large axial-axial coupling constants (J ≈ 10 Hz), confirming the equatorial position of the hydroxyl group.

Protocol B: Synthesis of Methyl 3-(cis-2-fluorocyclohexyl)-1H-indole-6-carboxylate

This protocol suppresses E2 elimination by utilizing a non-basic fluorinating environment.

  • Preparation: Use a dried PTFE or Nalgene flask. Do not use glass. HF generated in the reaction will etch glass, producing water and silicon tetrafluoride, which consumes the reagent and destroys the yield.

  • Reaction Setup: Dissolve the trans-hydroxy intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Additive Introduction: Add Et₃N·3HF (2.0 equiv, 10 mmol) via a plastic syringe. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add XtalFluor-E (1.5 equiv, 7.5 mmol) portion-wise over 5 minutes.

  • Incubation: Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours) under an argon atmosphere.

  • Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous NaHCO₃ until all bubbling (CO₂ evolution) completely ceases. Extract with CH₂Cl₂ (3 x 20 mL), dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹⁹F NMR and ¹H NMR. The ¹⁹F NMR should show a distinct doublet of multiplets (confirming the cis-equatorial fluorine via a smaller ²JH-F coupling constant compared to an axial fluorine). The success of elimination suppression is validated by the absence of vinylic protons (~5.5-6.0 ppm) in the ¹H NMR spectrum.

References

  • Yadav, J. S., et al. "InCl3-Catalyzed Alkylation of Indoles with Epoxides." Synlett, 2002. 1

  • L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010. 3

  • Westermaier, M., and Mayr, H. "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles." ARKIVOC, 2008. 2

Sources

Optimization

improving the regioselectivity of indole carboxylation reactions

Advanced Troubleshooting & Protocol Guide Welcome to the Application Scientist Support Portal. Direct functionalization of C–H and N–H bonds via CO₂ fixation is a highly atom-economical route to indole carboxylic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Protocol Guide

Welcome to the Application Scientist Support Portal. Direct functionalization of C–H and N–H bonds via CO₂ fixation is a highly atom-economical route to indole carboxylic acids. However, controlling regioselectivity (N1 vs. C2 vs. C3) remains a persistent challenge due to the competing nucleophilicity of the indole ring positions and the high thermodynamic stability of CO₂.

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol in your indole carboxylation workflows.

Quantitative Data: Regioselectivity Comparison Matrix

To select the appropriate methodology for your target compound, consult the following thermodynamic and kinetic parameters governing indole carboxylation.

Target PositionReagent / Catalyst SystemOperating TempPressureKey Mechanistic DriverSubstrate Scope & Limitations
N1 (Kinetic) Cesium Triphenylacetate50 °CAmbientRapid, reversible capture of CO₂ at the more electronegative nitrogen atom.Broad; sensitive functional groups are well-tolerated.
C3 (Thermodynamic) Cesium Triphenylacetate100–140 °CAmbientReversible N1-carboxylation followed by rearrangement to the stable C3-carboxylate.Unprotected indoles; sterically hindered C2/C7 positions slow the reaction.
C3 (Base-Mediated) LiOtBu (5.0 equiv)100 °C1 atm CO₂Deprotonation to indolyl anion; high energy barrier to C3 is overcome by heat.Requires massive excess of base to prevent premature product decarboxylation.
C2 (EAS Pathway) Na₂CO₃/TiO₂ (Solid Base)200–240 °CFlowing CO₂Electrophilic aromatic substitution (EAS) at C2 when the C3 position is blocked.Strictly requires C3-substituted indoles (e.g., 3-methylindole/skatole).
Frequently Asked Questions (Troubleshooting)

Q1: How can I switch between N1 and C3 carboxylation without changing my primary reagent system? A: You can achieve regiodivergence strictly through temperature control by utilizing a dual-function reagent like cesium triphenylacetate. As demonstrated by , triphenylacetate acts as both the base and the CO₂ source. At lower temperatures (50 °C), the reaction is under kinetic control, and the highly electronegative N1 position rapidly captures the in-situ generated CO₂. If you heat the same reaction to 120 °C, the N1-carboxylation becomes reversible, allowing the delocalized indolyl anion to undergo slower, but thermodynamically favorable, C–C bond formation at the C3 position.

Q2: My base-mediated C3-carboxylation using LiOtBu suffers from low yields and high starting material recovery. What is going wrong? A: You are likely not using enough base or your temperature is too low. The N–H proton of indole is highly acidic, leading to the rapid and reversible formation of the N1-carboxylate. To push the equilibrium toward the C3-carboxylate, high temperatures (≥100 °C) are required. More importantly, as established by , a massive excess of LiOtBu (typically 5 equivalents) is strictly necessary. The excess base stabilizes the resulting carboxylate dianion intermediate and prevents the competing decarboxylation of the product back to the starting material under high heat.

Q3: I need to carboxylate specifically at the C2 position, but my substrate keeps reacting at C3. How can I force C2 selectivity? A: The C3 position is inherently the most nucleophilic carbon on the indole ring. To achieve C2 carboxylation, you must alter the electronic landscape or physically block C3. If your substrate is a 3-substituted indole (e.g., 3-methylindole), you can utilize a solid base like Na₂CO₃ dispersed on mesoporous TiO₂ at extreme temperatures (200–240 °C). As shown by , this forces the reaction through an Electrophilic Aromatic Substitution (EAS) pathway at the C2 position. If C3 is unprotected, you will need to install a strongly coordinating directing group at N1 and utilize transition-metal catalysis (e.g., Ru or Rh) to guide the CO₂ insertion specifically to C2.

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the temperature-dependent regiodivergence of indole carboxylation.

Mechanistic_Pathway Indole Indole (Starting Material) Anion Delocalized Indolyl Anion (Reactive Intermediate) Indole->Anion Deprotonation (Base) N1 N1-Carboxylate (Kinetic Product) Anion->N1 +CO2 Low Temp (50°C) C3 C3-Carboxylate (Thermodynamic Product) Anion->C3 +CO2 High Temp (100°C+) N1->Anion Reversible Heating

Fig 1: Temperature-dependent regiodivergent carboxylation pathway of indoles.

Self-Validating Experimental Protocol

Regiodivergent N1- and C3-Carboxylation via Cesium Triphenylacetate

This protocol utilizes a self-contained CO₂ transfer mechanism, eliminating the need for pressurized gas manifolds. The system is designed to be self-validating through specific analytical checkpoints.

Step 1: Reagent Activation (The Dual-Function Paradigm)

  • Action: In an argon-filled glovebox, combine the indole substrate (1.0 equiv, 0.5 mmol) and cesium triphenylacetate (2.0 equiv, 1.0 mmol) in a sealed tube containing anhydrous DMF (2.5 mL, 0.2 M).

  • Causality: Cesium triphenylacetate acts as a "CO₂-transfer" reagent. Upon heating, it undergoes decarboxylation to generate CO₂ in situ alongside the highly basic trityl anion (pKa ~30.6), which readily deprotonates the indole (pKa ~21.0).

  • Validation Check (System Integrity): Because this reaction relies on the in situ generation of the trityl anion, the system is highly sensitive to protons. If the reaction fails to initiate, verify the anhydrous nature of your DMF via Karl Fischer titration. Moisture will rapidly quench the trityl anion before indole deprotonation can occur.

Step 2: Temperature-Directed Regiocontrol

  • Action for N1-Selectivity: Heat the sealed reaction vessel to 50 °C and stir for 12 hours.

  • Action for C3-Selectivity: Heat the sealed reaction vessel to 120 °C and stir for 16 hours.

  • Causality: At 50 °C, the reaction is under kinetic control. The highly electronegative nitrogen rapidly captures CO₂. At 120 °C, the N1-carboxylation becomes reversible, allowing the delocalized indolyl anion to undergo slower, but thermodynamically favorable, C–C bond formation at the C3 position.

Step 3: Quenching and Esterification (For Isolation)

  • Action: Cool the vessel to room temperature. To isolate the stable ester, add methyl iodide (MeI, 3.0 equiv) and stir for 2 hours. Alternatively, quench with 1M HCl if the free carboxylic acid is desired. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check (Analytical NMR): Run a crude ¹³C NMR and ¹H NMR to validate the regioselectivity before column chromatography.

    • N1-Carboxylate Validation: In ¹³C NMR, look for the carbamate carbonyl resonance at ~151–153 ppm .

    • C3-Carboxylate Validation: In ¹³C NMR, look for the carboxylic acid/ester carbonyl resonance shifted downfield to ~165–170 ppm . In ¹H NMR, confirm the disappearance of the characteristic C3 proton (typically ~7.2 ppm) and the retention of the broad N–H singlet (>8.0 ppm) if the free acid was isolated.

References
  • Liu, X., Li, Z., Song, C., Xu, G., & Kong, D. "Regiodivergent N1- and C3-carboxylation of indoles." Organic Chemistry Frontiers, 2026.[Link]

  • Yoo, W.-J., Capdevila, M. G., Du, X., & Kobayashi, S. "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide." Organic Letters, 2012, 14(20), 5326-5329.[Link]

  • Hu, J., & Kanan, M. W. "Carbonate-promoted C–H carboxylation of electron-rich heteroarenes." Chemical Science, 2020, 11, 11936-11944.
Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex indole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex indole scaffolds. The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a two-stage process: a regioselective Friedel-Crafts alkylation of the indole core with cyclohexene oxide, followed by the deoxofluorination of the resulting secondary alcohol.

Both steps are highly susceptible to competing side reactions. This guide is designed to explain the mechanistic causality behind these impurities and provide self-validating protocols to eliminate them.

Reaction Workflow & Impurity Mapping

SynthesisWorkflow SM Methyl 1H-indole-6-carboxylate Alkylation Friedel-Crafts Alkylation (C3-selective) SM->Alkylation Epoxide Cyclohexene Oxide in TFE Solvent Epoxide->Alkylation Intermediate Methyl 3-(2-hydroxycyclohexyl)- 1H-indole-6-carboxylate Alkylation->Intermediate Major Pathway Impurity1 N-Alkylation Impurity Alkylation->Impurity1 Side Reaction Fluorination Nucleophilic Fluorination (Deoxofluorination) Intermediate->Fluorination FluorReagent DAST or Deoxo-Fluor (Anhydrous, -78°C) FluorReagent->Fluorination FinalProduct Methyl 3-(2-fluorocyclohexyl)- 1H-indole-6-carboxylate Fluorination->FinalProduct SN2 Inversion Impurity2 Cyclohexenyl Elimination Impurity Fluorination->Impurity2 E1/E2 Elimination

Workflow for synthesizing methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate and key impurities.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: How do I prevent N-alkylation and direct the cyclohexene oxide opening exclusively to the C3 position? Indoles are ambident nucleophiles. While the C3 position is the most nucleophilic carbon, the N1 position can aggressively attack epoxides if hard Lewis acids (like BF₃·OEt₂) are used, as they can coordinate to the indole nitrogen. The Solution: Abandon traditional Lewis acids and use 2,2,2-trifluoroethanol (TFE) as the solvent. Fluorinated alcohols are powerful hydrogen-bond donors that electrophilically activate the epoxide oxygen while stabilizing the transition state. This promotes highly regioselective C3-alkylation without deprotonating or coordinating the N1 position (1)[1].

Q2: During the fluorination of the intermediate secondary alcohol, I observe massive amounts of a cyclohexenyl elimination impurity. How can this be minimized? Deoxofluorination of secondary alcohols with Diethylaminosulfur trifluoride (DAST) proceeds via an alkoxyaminosulfur difluoride intermediate. Because the secondary carbon is sterically hindered and can stabilize a partial positive charge, E1/E2 elimination pathways easily outcompete the desired Sₙ2 fluoride displacement. The Solution:

  • Temperature Control: Perform the reagent addition at -78 °C. The Sₙ2 pathway has a lower activation energy than the elimination pathway; keeping the temperature low suppresses alkene formation.

  • Strict Moisture Exclusion: Water reacts violently with DAST to form hydrogen fluoride (HF). Free HF protonates the alcohol, converting it into an excellent leaving group and driving E1 elimination (2)[2].

Q3: The methyl ester at the 6-position is hydrolyzing during the workup. What is the cause? The HF generated as a stoichiometric byproduct of the DAST reaction causes localized acidic hydrolysis of the methyl ester if the aqueous quench is poorly controlled. The Solution: Use a "reverse quench." Never add aqueous solutions directly to the reaction flask. Instead, transfer the cold reaction mixture via cannula into a vigorously stirred, pre-chilled biphasic mixture of saturated aqueous NaHCO₃ and dichloromethane (DCM).

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction conditions and the quantitative yield of target products versus primary impurities.

Reaction StepConditionTarget Product YieldMajor ImpurityImpurity Yield
Alkylation BF₃·OEt₂, DCM, RT65%N-alkylated indole15%
Alkylation TFE solvent, 60 °C82%N-alkylated indole< 2%
Fluorination DAST, DCM, RT30%Cyclohexenyl elimination55%
Fluorination DAST, DCM, -78 °C to 0 °C74%Cyclohexenyl elimination8%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in In-Process Controls (IPCs) to validate the success of each step before proceeding.

Protocol A: C3-Selective Epoxide Ring Opening
  • Preparation: Charge a flame-dried flask with methyl 1H-indole-6-carboxylate (3)[3] (1.0 equiv) and dissolve in anhydrous TFE (0.5 M).

  • Addition: Add cyclohexene oxide (1.5 equiv) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Self-Validation (IPC): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The desired C3-alkylated intermediate will show the [M+H]⁺ peak. Ensure the absence of the N-alkylated isomer, which is isobaric but typically elutes 0.5–1.0 minutes earlier on a standard C18 reverse-phase column due to the loss of the polar N-H bond.

  • Workup: Concentrate the TFE under reduced pressure. Purify the crude methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate via flash chromatography (Hexanes/EtOAc).

Protocol B: Deoxofluorination with DAST
  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv) in anhydrous DCM (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Addition: Add DAST (1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench into 0.5 mL cold NaHCO₃, extract the organic layer, and acquire a rapid ¹⁹F NMR spectrum.

    • Validation Check: Look for a distinct multiplet between -170 and -190 ppm, which is characteristic of the secondary alkyl fluoride. If a peak at ~ -160 ppm (free HF) dominates and the product peak is absent, moisture has compromised the reaction.

  • Reverse Quench: Transfer the reaction mixture via cannula into a rapidly stirring, ice-cold mixture of saturated NaHCO₃ and DCM (1:1 v/v).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify the final methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate via silica gel chromatography.

References

  • [1] Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles | Source: Arkivoc | URL: 1

  • [2] Title: Fluorinating Agents for 3-Fluorohexane Synthesis | Source: Benchchem | URL: 2

  • [3] Title: Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues | Source: PMC | URL: 3

Sources

Optimization

refining analytical methods for detecting trace impurities in indole derivatives

Welcome to the Analytical Support Center for Indole Derivatives . As a Senior Application Scientist, I have designed this technical guide to help researchers, analytical chemists, and drug development professionals troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center for Indole Derivatives . As a Senior Application Scientist, I have designed this technical guide to help researchers, analytical chemists, and drug development professionals troubleshoot and refine their methods for detecting trace impurities in indole-based active pharmaceutical ingredients (APIs).

Indole derivatives (e.g., triptans, indomethacin, vilazodone, ziprasidone) present unique analytical challenges. Their synthetic pathways often generate highly reactive, potentially genotoxic impurities (PGIs), and their physicochemical properties can lead to complex chromatographic behaviors. This guide bridges the gap between theoretical chemistry and benchtop reality, ensuring your protocols are robust, self-validating, and compliant with global regulatory standards.

Section 1: Regulatory & Genotoxic Impurity Troubleshooting

Q: During the scale-up of a Fischer indole synthesis (e.g., for APIs like vilazodone), we are detecting unexpected late-eluting trace impurities. What is the likely cause, and how should we approach this?

A: The causality here usually traces back to the deprotection steps or solvent interactions under specific pH conditions. For instance, if you are utilizing alcoholic solvents (like methanol) under alkaline conditions during N-detosylation, the tosyl groups can react to generate alkyl tosylates. These act as potent electrophiles, reacting with the indole anion to form N-alkylated impurities[1].

Self-Validating Protocol: To prove this mechanism, run a parallel control reaction replacing methanol with a non-nucleophilic solvent (e.g., THF or acetonitrile). If the N-alkylated impurity disappears, you have validated the solvent-induced artifact mechanism.

Regulatory Context: Alkyl tosylates and N-alkylated indoles are structural alerts for mutagenicity. Under ICH M7 guidelines, these DNA-reactive substances must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to limit carcinogenic risk[2].

G Start Identify Impurity in Indole Synthesis Alert Structural Alert? (e.g., Alkyl Halide/Hydrazine) Start->Alert Ames Ames Test (Bacterial Mutagenicity) Alert->Ames Yes Class5 Class 5: Non-Mutagenic Control via ICH Q3A/B Alert->Class5 No Class1 Class 1/2/3: Mutagenic Apply TTC (1.5 µg/day) Ames->Class1 Positive Ames->Class5 Negative

Workflow for assessing genotoxic impurities per ICH M7 guidelines.

Section 2: LC-MS/MS Method Development & Optimization

Q: We are trying to quantify trace hydrazine and alkyl halide PGIs at the 1-5 ppm level in a formulated indole drug product using LC-MS/MS, but we suffer from severe ion suppression and lack authentic standards. How can we refine this?

A: This is a classic matrix effect scenario. The causality is competition at the electrospray ionization (ESI) source: the high-concentration API saturates the droplet surface, preventing the trace impurity from acquiring a charge. Furthermore, reactive intermediates often lack commercially available authentic standards.

The Solution: You must employ a Surrogate Standard Approach [3]. By selecting a structurally similar, stable surrogate (e.g., indole-6-carboxylic acid for substituted indoles), you can calculate relative response factors (RRF) to quantify the unknown PGI. To eliminate the matrix effect, implement a divert valve in your LC system to send the main API peak to waste, only allowing the trace impurity retention window to enter the mass spectrometer.

Q: Our basic indole derivatives exhibit severe peak tailing and shifting retention times on our standard C18 column. What is the physical chemistry behind this, and how do we fix it?

A: Causality: While the indole nitrogen is generally less basic than aliphatic amines, it can still undergo secondary cation-exchange interactions with residual, unendcapped silanols (SiO⁻) on the silica backbone of standard C18 columns. If your mobile phase pH fluctuates near the pKa of these silanols, retention times will drift.

The Solution: Switch to a column specifically engineered with low silanol activity (e.g., Newcrom R1)[4]. Alternatively, utilize ion suppression chromatography by adjusting the mobile phase pH with formic acid (for MS compatibility) to fully protonate the silanols and the analyte, ensuring a single, predictable hydrophobic retention mechanism[5]. Avoid dissolving samples in pure methanol, as it acts as a strong eluent that can distort peak shapes; always dissolve samples in the initial mobile phase conditions[6].

G Issue Poor Sensitivity/Peak Shape for Trace Indole Impurities Matrix Matrix Effect (Ion Suppression)? Issue->Matrix Chrom Chromatographic Issue (Tailing/Co-elution)? Issue->Chrom Prep Optimize Sample Prep (Surrogate Standard / Divert Valve) Matrix->Prep Yes Mobile Adjust Mobile Phase (Formic Acid, pH control) Chrom->Mobile pH/Ionization Column Change Column (Low Silanol Activity C18) Chrom->Column Silanol Interaction

Troubleshooting logic tree for LC-MS/MS analysis of indole derivatives.

Section 3: Experimental Workflows & Protocols

Step-by-Step Methodology: Trace PGI Quantification via LC-MS/MS using a Surrogate Standard

This self-validating protocol ensures that even without authentic standards, your trace impurity quantification remains highly accurate and reproducible[3][7].

Step 1: Surrogate Selection & RRF Determination

  • Select a commercially available surrogate standard that mimics the ionization efficiency and structural core of the suspected PGI (e.g., an indole-carboxylic acid for oxidized indole impurities).

  • Inject equimolar concentrations of the surrogate and a known reference compound (if available for a related class) to calculate the Relative Response Factor (RRF). Formula: RRF = (Area_PGI / Concentration_PGI) / (Area_Surrogate / Concentration_Surrogate).

Step 2: Sample Preparation

  • Weigh 10 mg of the indole API and dissolve it in 10 mL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile). Do not use 100% Methanol to avoid artifactual methylation and peak distortion[6].

  • Spike the sample with the surrogate standard at the target TTC limit (e.g., 1.5 ppm).

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes to remove insoluble excipients.

Step 3: Chromatographic Separation & Divert Valve Programming

  • Equip the UHPLC with a low-silanol C18 column (e.g., 1.7 µm particle size) to maximize resolution[4].

  • Program a gradient elution. Crucial step: Map the retention time of the main API peak (e.g., eluting at 4.5–5.5 min).

  • Program the MS divert valve: 0.0 - 4.4 min -> MS Source; 4.5 - 5.6 min -> Waste; 5.7 - 10.0 min -> MS Source. This prevents source contamination and ion suppression.

Step 4: MS/MS MRM Optimization

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization (ESI+).

  • Monitor the specific precursor-to-product ion transitions for both the surrogate standard and the theoretical mass of the PGI.

Step 5: Data Analysis

  • Integrate the peak area of the trace impurity.

  • Apply the RRF calculated in Step 1 to determine the exact concentration of the PGI in the API batch.

Section 4: Quantitative Data Comparison

To assist in selecting the correct analytical approach based on the impurity profile, consult the following performance matrix. UHPLC-MS/MS is generally considered the superior, "greener," and more sensitive method for trace analysis compared to traditional HPLC-UV[7].

Impurity ClassExample CompoundRecommended TechniqueTypical LOQKey Analytical ChallengeMitigation Strategy
Genotoxic (Alkylating) Alkyl Tosylates / Alkyl HalidesUHPLC-MS/MS (MRM)0.1 - 1.0 ppmLack of chromophore; extreme trace levels.Surrogate standard approach; ESI+ mode[3].
Process Degradants N-alkylated indolesLC-MS/MS or HPLC-UV5 - 10 ppmCo-elution with main API peak.Optimize mobile phase pH; use low-silanol columns[4].
Oxidative Dimers Ziprasidone-dimerUHPLC-MS/MS0.5 - 2.0 ppmPoor solubility; severe matrix suppression.Divert valve to waste during main API elution[7].
Formulation Adducts Excipient-API complexesHPLC-UV (DAD)50 ppmBaseline rise due to complex excipient matrix.Dissolve in mobile phase; avoid strong organic diluents[6].

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography . PubMed (NIH). Available at: [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column . SIELC Technologies. Available at:[Link]

  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone . ACS Publications. Available at:[Link]

  • Quantitation of Genetox Impurities Using a Surrogate Standard Approach . Scientific Research Publishing (SCIRP). Available at:[Link]

  • HPLC - Method development for impurities in drug product . Chromatography Forum. Available at:[Link]

  • MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities . AKJournals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of Fluorinated Indole Drugs

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with fluorinated indole d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with fluorinated indole derivatives. The unique properties imparted by fluorine—such as enhanced metabolic stability and binding affinity—often come with significant challenges in achieving adequate oral bioavailability.[1][2][3][4][5] This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Concepts & Initial Assessment

FAQ: Why is the oral bioavailability of my fluorinated indole drug candidate so low?

Answer: Low oral bioavailability in this class of compounds typically stems from a combination of three primary factors:

  • Poor Aqueous Solubility: The indole scaffold, especially when substituted, can be highly lipophilic. Fluorination can either increase or decrease lipophilicity depending on the context.[4] High lipophilicity often leads to poor solubility in gastrointestinal fluids, a prerequisite for absorption. This is often referred to as a "brick-dust" or "grease-ball" problem.[6]

  • Low Intestinal Permeability: For a drug to be absorbed, it must pass through the intestinal epithelial barrier. While moderate lipophilicity can aid in this, very high lipophilicity can lead to the drug getting trapped in the lipid bilayer. Furthermore, your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, thereby reducing net absorption.[7][8][9][10]

  • Extensive First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein. The liver is the primary site of drug metabolism. While fluorination is often used to block metabolically labile sites and improve stability, the indole ring itself can still be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2][4][11]

The interplay between these factors dictates the overall oral bioavailability. A systematic approach is required to identify and address the specific bottleneck for your compound.

Troubleshooting: My initial in vivo pharmacokinetic (PK) study shows less than 5% bioavailability. Where do I start the investigation?

Answer: When faced with such low bioavailability, a systematic, stepwise investigation is crucial. The goal is to determine whether the issue is primarily one of solubility, permeability, or metabolism. The following workflow provides a logical starting point.

G start Low Oral Bioavailability (<5%) physchem Characterize Physicochemical Properties (Aq. Solubility, LogP, pKa, Crystal Form) start->physchem bcs Determine Biopharmaceutical Classification (BCS Class Estimate) physchem->bcs sol_issue Solubility-Limited? (BCS Class II or IV) bcs->sol_issue Solubility Data perm_issue Permeability-Limited? (BCS Class III or IV) bcs->perm_issue Permeability Estimate sol_issue->perm_issue No sol_strat Focus on Solubility Enhancement (Amorphous Solid Dispersions, Lipid Formulations) sol_issue->sol_strat Yes caco2 Perform Caco-2 Permeability Assay perm_issue->caco2 Yes metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) perm_issue->metabolism No perm_strat Focus on Permeability Enhancement (Efflux Inhibition, Prodrugs) efflux_ratio Efflux Ratio > 2? caco2->efflux_ratio efflux_ratio->perm_strat Yes efflux_ratio->metabolism No G cluster_0 Enterocyte (Intestinal Cell) Lumen GI Lumen Drug_in Drug Lumen->Drug_in Passive Absorption Blood Bloodstream Pgp P-gp Efflux Pump Drug_out Drug Pgp->Drug_out Active Efflux Drug_in->Blood Net Absorption Drug_in->Pgp Drug_out->Lumen

Caption: P-gp mediated drug efflux at the intestinal barrier.

Strategies to Mitigate P-gp Efflux:

  • Use of Efflux Inhibitors: Co-administering your drug with a P-gp inhibitor can saturate or block the pump, allowing more of your drug to be absorbed. However, this can lead to drug-drug interactions and is a complex regulatory path.

  • Lipid-Based Formulations (SMEDDS/SEDDS): This is often the most practical and effective approach. The surfactants used in these formulations (e.g., Vitamin E TPGS, Cremophor® EL) can inhibit P-gp. [12]Furthermore, the formulation can promote lymphatic uptake, a pathway that bypasses the portal vein and the liver, avoiding both P-gp efflux in the gut and first-pass metabolism. [13][14]

Section 4: Advanced Strategies: The Prodrug Approach

FAQ: When should I consider a prodrug approach for my fluorinated indole?

Answer: A prodrug strategy is a chemical modification approach that should be considered when formulation strategies alone are insufficient to overcome fundamental molecular liabilities. [15]Prodrugs are inactive derivatives of a drug that are converted into the active parent drug in vivo through enzymatic or chemical reactions. [16]

Consider a prodrug when:

  • Permeability is Extremely Low: If the parent molecule has too many hydrogen bond donors or is too polar to cross the intestinal membrane, a lipophilic promoiety can be attached to mask these features and facilitate passive diffusion. [17]

  • Solubility is Intractably Poor: If even advanced formulations like ASDs fail to provide adequate exposure, a highly soluble promoiety (like a phosphate or amino acid group) can be attached. [18][19]This allows the drug to dissolve in the GI tract; the promoiety is then cleaved during or after absorption to release the active, less soluble parent drug. [19]

G Prodrug Prodrug (Soluble/Permeable) GI_Lumen Absorption (Intestinal Wall) Prodrug->GI_Lumen Oral Administration Active_Drug Active Drug (Systemic Circulation) GI_Lumen->Active_Drug Enzymatic Cleavage (e.g., by Esterases)

Sources

Optimization

addressing resistance mechanisms to indole-based tyrosine kinase inhibitors

Welcome to the Technical Support Center for targeted therapeutics. As a Senior Application Scientist, I frequently consult with researchers whose once-sensitive in vitro models or xenografts have suddenly become refracto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for targeted therapeutics. As a Senior Application Scientist, I frequently consult with researchers whose once-sensitive in vitro models or xenografts have suddenly become refractory to indole-based and indolinone tyrosine kinase inhibitors (TKIs) such as Sunitinib.

Overcoming resistance requires moving beyond basic trial-and-error. This guide is designed to dissect the causality behind specific resistance mechanisms and provide you with self-validating protocols to ensure your troubleshooting yields robust, publication-ready data.

Part 1: Mechanistic Overview of TKI Resistance

Resistance to indole-based TKIs generally falls into three distinct categories: pharmacokinetic trapping, dynamic microenvironmental adaptation, and structural target alteration.

G TKI Indole-Based TKI (e.g., Sunitinib) Target Primary Targets (VEGFR / PDGFR / KIT) TKI->Target Inhibition Lysosome Lysosomal Sequestration (Drug Trapping) TKI->Lysosome Acidic Trapping Outcome1 Apoptosis / Anti-angiogenesis (Sensitive Phenotype) Target->Outcome1 Pathway Blocked Outcome2 Tumor Proliferation / Survival (Resistant Phenotype) Lysosome->Outcome2 Reduced Efficacy Bypass Bypass Signaling (IL-8 Secretion / c-Met) Bypass->Outcome2 Alternative Activation Mutation Gatekeeper Mutations (e.g., KIT D816V) Mutation->Target Steric Hindrance Mutation->Outcome2 Constitutive Activity

Fig 1: Primary resistance mechanisms to indole-based TKIs: trapping, bypass, and mutations.

Part 2: Frequently Asked Questions (FAQs)

Q1: My cell line previously sensitive to Sunitinib is now proliferating at 5 µM concentrations. What is the most probable mechanism? A: Resistance typically manifests through three distinct avenues:

  • Lysosomal Sequestration: Indole-based TKIs are often weakly basic and lipophilic. They diffuse into acidic lysosomes (pH ~4.5), become protonated, and are trapped. This prevents the drug from reaching its cytoplasmic targets, paradoxically resulting in a 1.7- to 2.5-fold higher intracellular drug accumulation without target inhibition[1].

  • Bypass Signaling (Angiogenic Escape): Anti-angiogenic TKIs induce a hypoxic tumor microenvironment. Tumors adapt by upregulating alternative pro-angiogenic factors like Interleukin-8 (IL-8), which functionally bypasses the blockaded VEGFR pathway to maintain endothelial cell proliferation[2].

  • Secondary/Gatekeeper Mutations: In models like Gastrointestinal Stromal Tumors (GIST), secondary mutations in the kinase activation loop (e.g., KIT D816V) create steric hindrance, preventing the indolinone core from properly docking into the ATP-binding pocket[3].

Q2: How do I ensure my in vitro resistance model is clinically relevant and not an artifact of dose escalation? A: In vitro dose escalation must match physiological pharmacokinetics. Intratumoral concentrations of Sunitinib in murine models and patients typically range from 9.5 to 10.9 µmol/L, while plasma concentrations are 10-fold lower (~1.0 µmol/L)[1]. If you are selecting resistant cells using continuous exposure >15 µM, you risk inducing off-target toxicity artifacts rather than clinically relevant adaptive resistance.

Part 3: Quantitative Data Summary

When validating your resistant lines, benchmark your IC50 shifts and molecular markers against established literature values.

Table 1: Comparative IC50 and Resistance Markers for Indole-Based TKIs

Cell Line / ModelPrimary TargetTKIParental IC50Resistant IC50Resistance MechanismValidating Marker
786-O (RCC) VEGFR/PDGFRSunitinib~1.4 µM>6.0 µMLysosomal SequestrationIncreased Lysosomal Mass[1]
Ba/F3 KIT mutant KITSunitinib~54 nM>1486 nMSecondary MutationKIT Activation Loop Mutation[4]
ccRCC Xenograft VEGFR-2SunitinibN/A (In vivo)RefractoryBypass SignalingElevated IL-8 Secretion[2]

Part 4: Troubleshooting Guides & Self-Validating Protocols

To prevent false positives, every experiment must contain an internal validation loop. Below is the workflow and the specific protocols to diagnose your resistance mechanism.

Workflow Start Identify TKI Resistance (IC50 Shift > 5-fold) Step1 Fluorescence Microscopy (Check Drug Localization) Start->Step1 Step2 Genomic Sequencing (Check Target Mutations) Start->Step2 Step3 ELISA / Western Blot (Check Bypass Factors) Start->Step3 Res1 Lysosomal Sequestration Validate: Bafilomycin A1 Step1->Res1 Res2 Gatekeeper Mutation Validate: Next-Gen TKI Step2->Res2 Res3 Bypass Signaling (IL-8) Validate: Neutralizing Ab Step3->Res3

Fig 2: Experimental workflow for diagnosing and validating specific TKI resistance mechanisms.

Workflow 1: Diagnosing and Reversing Lysosomal Sequestration

Causality: If the TKI is trapped in lysosomes, the total intracellular concentration of the drug is high, but the cytoplasmic concentration remains sub-therapeutic[1]. Protocol:

  • Seed Cells: Plate parental and resistant cells in glass-bottom 96-well plates at 104 cells/well.

  • Drug Incubation: Treat with 2 µM Sunitinib for 2 hours.

  • Fluorescence Microscopy: Exploit the intrinsic autofluorescence of the indolinone core (Excitation: 420 nm, Emission: 530 nm). Observe the intracellular distribution. Resistant cells will show distinct punctate (lysosomal) staining, whereas parental cells show diffuse cytoplasmic staining.

  • Self-Validating Step (Crucial): Co-treat a parallel set of resistant cells with Sunitinib (2 µM) and Bafilomycin A1 (10 nM) , a specific inhibitor of the vacuolar H+-ATPase.

    • Expected Outcome: Bafilomycin A1 neutralizes the lysosomal pH, preventing protonation and trapping of the TKI. You should observe a rapid redistribution of the fluorescent TKI from punctate to diffuse, accompanied by a restoration of target inhibition (e.g., reduced p-ERK/p-AKT on Western blot) and cell death.

Workflow 2: Identifying Bypass Signaling (IL-8 Escape Mechanism)

Causality: Tumors can maintain angiogenesis and survival despite complete VEGFR-2 blockade by secreting alternative cytokines like IL-8, which activate independent survival pathways via CXCR1/2[2]. Protocol:

  • Conditioned Media Collection: Culture resistant and parental cells in serum-free media for 48 hours. Collect the supernatant and centrifuge at 10,000 x g to remove debris.

  • Quantification: Perform a sandwich ELISA for human IL-8.

  • Self-Validating Step (Crucial): Perform a proliferation/invasion assay on the resistant cells using media supplemented with Sunitinib (2 µM) and an IL-8 neutralizing antibody (1 µg/mL) .

    • Expected Outcome: If IL-8 is the primary bypass mechanism, the neutralizing antibody will re-sensitize the resistant cells to the TKI, significantly reducing proliferation compared to the TKI + Isotype control group[2].

References

  • Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance Source: AACR Journals (Clinical Cancer Research) URL:[Link]

  • The mechanism of action and resistance of sunitinib in RCC. Source: ASCO Publications (Journal of Clinical Oncology) URL:[Link]

  • Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance Source: PMC (National Institutes of Health) URL:[Link]

  • Inhibition of KIT Tyrosine Kinase Activity: A Novel Molecular Approach to the Treatment of KIT-Positive Malignancies Source: ASCO Publications (Journal of Clinical Oncology) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of fluorinated vs. non-fluorinated indole bioactivity

Title: Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Bioactivity: A Technical Guide for Lead Optimization Introduction The indole scaffold is a privileged pharmacophore in drug discovery, forming the str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Bioactivity: A Technical Guide for Lead Optimization

Introduction The indole scaffold is a privileged pharmacophore in drug discovery, forming the structural foundation for numerous endogenous neurotransmitters (e.g., serotonin) and synthetic therapeutics[1]. However, native indoles often suffer from rapid oxidative metabolism and suboptimal pharmacokinetic (PK) profiles. The strategic incorporation of fluorine—a highly electronegative atom with a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å)—has revolutionized indole lead optimization[2]. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated indoles, detailing the mechanistic causality behind their divergent bioactivities and outlining self-validating protocols for empirical assessment.

Mechanistic Causality: Why Fluorine Alters Indole Bioactivity As a Senior Application Scientist, I approach structural modification not as trial-and-error, but as a rational modulation of physicochemical properties. The divergence in bioactivity between non-fluorinated and fluorinated indoles stems from three core mechanisms:

  • Metabolic Shielding (CYP450 Resistance): Non-fluorinated indoles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, particularly at the electron-rich C-2, C-3, and C-5 positions. Replacing a labile C-H bond with a highly stable C-F bond sterically and electronically blocks oxidative metabolism, significantly extending the compound's biological half-life[1].

  • pKa Modulation and Permeability: Fluorine's strong electron-withdrawing nature (inductive effect) can drastically lower the pKa of proximal ionizable groups[3]. By reducing the basicity of adjacent amines, fluorination increases the fraction of the un-ionized drug at physiological pH, thereby enhancing lipophilicity, membrane permeability, and oral absorption[4].

  • Conformational Control and Target Affinity: Fluorine can dictate molecular conformation through the gauche effect and participate in multipolar interactions within a receptor's binding pocket. This locks the indole into its bioactive conformation, increasing target binding affinity and selectivity[1].

Visualizing the Pharmacokinetic Impact The following diagram illustrates the logical workflow of how fluorine substitution translates into enhanced in vivo efficacy.

G Indole Non-Fluorinated Indole (Baseline Bioactivity) Fluorination Fluorine Substitution (C-F Bond Formation) Indole->Fluorination Structural Optimization Physico Physicochemical Modulation (pKa ↓, Lipophilicity ↑) Fluorination->Physico Conformation Conformational Control (Gauche Effect) Fluorination->Conformation Metabolism CYP450 Resistance (Metabolic Stability ↑) Physico->Metabolism Blocks labile C-H bonds Affinity Receptor Binding (Affinity & Selectivity ↑) Physico->Affinity Dipolar interactions Conformation->Affinity Optimal binding pose PK Enhanced Pharmacokinetics (Bioavailability & Half-life) Metabolism->PK Affinity->PK

Caption: Logical relationship: Fluorine substitution effects on indole pharmacokinetics and bioactivity.

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Profiles To objectively compare performance, we must look at standardized in vitro and in vivo metrics across distinct therapeutic classes. The table below synthesizes comparative data from recent medicinal chemistry campaigns.

Compound Class / ScaffoldModificationTarget IndicationKey Bioactivity MetricPharmacokinetic / Stability Impact
Piperidinyl-propyl-indole Non-fluorinated5-HT1D ReceptorHigh binding affinityPoor oral absorption (high pKa)
Piperidinyl-propyl-indole C-3 Fluoro-piperidine5-HT1D ReceptorMaintained target affinityDramatic improvement in oral absorption (pKa ↓)[4]
Indole-carboxamide Non-fluorinatedHIV-1 (Antiviral)Moderate EC50 (~10-100 nM)Baseline microsomal clearance
Indole-carboxamide C-7 Heteroaryl + FluoroHIV-1 (Antiviral)Extraordinary EC50 = 0.0058 nMEnhanced Caco-2 permeability & HLM stability
2-Methyl Indole Non-fluorinatedGeneral ScaffoldExothermic degradation >165°CBaseline lipophilicity and thermal profile
2-SF5 Indole C-2 PentafluorosulfanylGeneral ScaffoldExothermic degradation >325°CSignificantly enhanced thermal stability & lipophilicity[5]

Data Analysis: In the case of 5-HT1D receptor ligands, the native piperidine-linked indole suffered from low bioavailability due to excessive basicity. Targeted fluorination at the C-3 position of the piperidine ring reduced the pKa, directly causing a beneficial shift in oral absorption[4]. Similarly, in antiviral research, fluorinated indole-carboxamides achieved picomolar inhibition (EC50 = 0.0058 nM) against HIV-1, vastly outperforming their non-fluorinated counterparts while demonstrating superior human liver microsomal (HLM) stability. Furthermore, emerging fluorinated motifs like the pentafluorosulfanyl (SF5) group at the C-2 position provide unprecedented thermal stability (degradation >325°C) compared to native indoles[5].

Experimental Workflow: Self-Validating Microsomal Stability Assay To empirically verify the metabolic shielding provided by fluorine substitution, researchers must employ a robust in vitro Human Liver Microsome (HLM) stability assay. As an Application Scientist, I mandate that this protocol operates as a self-validating system —meaning the assay inherently proves its own reliability through integrated controls and causality-driven steps.

Objective: Quantify the intrinsic clearance (CL_int) of a fluorinated indole lead versus its non-fluorinated parent.

System Causality & Controls:

  • NADPH Regenerating System: CYP450 enzymes require electron transfer to catalyze oxidation. We use an NADPH regenerating system (NADP+, glucose-6-phosphate, G6PD) rather than direct NADPH to maintain a stable, continuous supply of reducing equivalents throughout the incubation, preventing artificial reaction stalling.

  • Positive Control (Verapamil/Testosterone): Validates that the HLM batch is enzymatically active. If the positive control is not rapidly cleared, the entire assay is rejected.

  • Negative Control (No NADPH): Validates that compound disappearance is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

  • Internal Standard (IS): A stable-isotope labeled compound is added during the quench phase to correct for LC-MS/MS matrix effects and injection volume variances.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: Mg2+ is a necessary cofactor for optimal CYP450 structural stability and activity.

  • Compound Spiking: Add the non-fluorinated indole and the fluorinated analog (in separate wells) to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Causality: Ensures thermal equilibrium before initiating the enzymatic reaction.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+). Start the timer.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing the analytical Internal Standard. Causality: The organic solvent rapidly denatures the CYP enzymes, instantly halting the reaction, while the IS provides a normalization baseline for mass spectrometry.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean LC-MS/MS plate.

  • LC-MS/MS Analysis: Analyze the samples using Multiple Reaction Monitoring (MRM) mode. Calculate the half-life (t1/2) and intrinsic clearance (CL_int) by plotting the natural log of the remaining compound area ratio versus time.

  • Validation Check: The assay is only considered valid if the negative control shows <5% degradation and the positive control yields a CL_int within the historical accepted range.

Conclusion The transition from a non-fluorinated indole to a strategically fluorinated derivative is not merely a structural tweak; it is a fundamental reprogramming of the molecule's biological fate. By leveraging the unique electronegativity and steric profile of fluorine, drug developers can systematically engineer out metabolic liabilities, tune pKa for optimal permeability, and lock molecules into highly potent conformations.

References

  • BenchChem. "The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals."1

  • ACS Publications. "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry. 4

  • Taylor & Francis. "The role of fluorine in medicinal chemistry." 2

  • RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." The Royal Society of Chemistry.

  • PMC / NIH. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles." 5

Comparative

Validating the Mechanism of Action for Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate: A Technical Guide to HCV NS5B Thumb Site 1 Inhibitors

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a highly specialized pharmacophore and a critical synthetic intermediate in the development of non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a highly specialized pharmacophore and a critical synthetic intermediate in the development of non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This scaffold forms the structural core of potent cyclopropylindolobenzazepine and macrocyclic indole derivatives, such as the clinical candidate beclabuvir[1].

The strategic incorporation of a 2-fluoro substitution on the cyclohexyl ring[2] is not merely a structural novelty; it introduces a stereoelectronic effect that locks the cyclohexane ring into a preferred chair conformation. This conformational restriction maximizes hydrophobic van der Waals contacts within the shallow allosteric pocket of the NS5B enzyme, while simultaneously protecting the ring from cytochrome P450-mediated oxidation, thereby enhancing both binding affinity and metabolic stability.

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of indole-6-carboxylate derivatives, comparing their performance against other classes of NS5B inhibitors, and detailing the self-validating experimental protocols required for preclinical characterization.

Mechanistic Overview: The Allosteric Lock

The HCV NS5B polymerase operates via a highly dynamic structural transition. To initiate de novo RNA synthesis, the enzyme must shift from an inactive "open" state to a catalytically active "closed" state. This transition is mediated by the Δ1 finger loop (residues 1–45), which reaches across the active site cleft to interact with the thumb domain[3].

Indole-6-carboxylate derivatives bind specifically to the NNI-1 site (Thumb Site 1), a hydrophobic pocket spanning residues 419–447 and anchored by Pro495[4]. By occupying this site, the ligand sterically hinders the Δ1 finger loop, effectively locking the polymerase in the open conformation and preventing the initiation of RNA elongation[3].

MoA A HCV NS5B Polymerase (Apo State - Open) C Ligand-Enzyme Complex (Stabilized Open Conformation) A->C Binding B Methyl 3-(2-fluorocyclohexyl)- 1H-indole-6-carboxylate (Thumb Site 1 Ligand) B->C Allosteric Interaction D Δ1 Finger Loop Restricted (Cannot interact with Thumb) C->D Conformational Lock E Inhibition of De Novo RNA Synthesis D->E Prevents Closed State

Caption: Allosteric inhibition of HCV NS5B polymerase by Thumb Site 1 indole-6-carboxylate derivatives.

Comparison Guide: NS5B Inhibitor Classes

To objectively evaluate the performance of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate derivatives, they must be benchmarked against alternative NS5B inhibitor classes. The table below summarizes the distinct mechanisms, binding sites, and resistance profiles of these alternatives[3],[4].

Inhibitor ClassRepresentative Scaffold / DrugBinding SiteMechanism of ActionPrimary Resistance MutationTypical EC₅₀ Range (GT-1b)
Thumb Site 1 NNI Indole-6-carboxylates (e.g., Beclabuvir) Thumb Domain (Site 1) Stabilizes open state; prevents initiation P495L 1 - 10 nM
Thumb Site 2 NNI Thiophenes (e.g., Lomibuvir)Thumb Domain (Site 2)Restricts thumb flexibilityM423T10 - 50 nM
Palm Site NNI Benzothiadiazines (e.g., Dasabuvir)Palm DomainInhibits elongation complexC316Y / M414T2 - 20 nM
Nucleotide Inhibitor Uridine analogs (e.g., Sofosbuvir)Active Site (Catalytic)RNA chain terminationS282T10 - 60 nM

Data Interpretation: While Nucleotide Inhibitors (NIs) offer a higher barrier to resistance, Thumb Site 1 NNIs derived from the indole-6-carboxylate scaffold exhibit superior in vitro potency (low nanomolar EC₅₀). However, because they are susceptible to the P495L mutation, their validation must explicitly include mutant counter-screens to confirm target specificity[3].

Experimental Protocols for MoA Validation

To rigorously validate the mechanism of action, the experimental pipeline must be a self-validating system. This means proving direct physical binding, demonstrating functional enzymatic inhibition, and confirming cellular efficacy while ruling out off-target cytotoxicity.

Workflow S1 Step 1: SPR Binding (Target Affinity) S2 Step 2: RdRp Enzymatic Assay (Functional Inhibition) S1->S2 S3 Step 3: HCV Replicon Assay (Cellular Efficacy) S2->S3 S4 Step 4: Mutant Counter-Screen (P495L Specificity) S3->S4

Caption: Sequential experimental workflow for validating the mechanism of action of NS5B inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Establish direct, label-free binding kinetics (K_d, k_on, k_off) of the indole-6-carboxylate derivative to the NS5B polymerase. Causality & Rationale: Enzymatic inhibition can sometimes occur via non-specific aggregation or nucleic acid intercalation. SPR confirms a 1:1 stoichiometric binding event to the protein target.

  • Surface Preparation: Immobilize C-terminally His-tagged HCV NS5B (Genotype 1b, Δ21 to improve solubility) onto a Ni-NTA sensor chip.

  • Reference Channel: Utilize a flow cell with an immobilized non-relevant His-tagged protein to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Inject the indole-6-carboxylate derivative in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 100 nM) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the dissociation constant (K_d).

Protocol 2: Fluorometric RdRp Enzymatic Assay with Mutant Counter-Screen

Objective: Quantify the functional inhibition of RNA synthesis and prove Thumb Site 1 specificity. Causality & Rationale: To definitively prove that the compound acts via Thumb Site 1 and not the active site or Palm domain, the assay must include a parallel screen against a mutant NS5B enzyme harboring the P495L substitution[3]. A dramatic loss of potency against the mutant validates the specific allosteric mechanism.

  • Reaction Assembly: In a 384-well plate, combine 3 nM wild-type (WT) NS5B or 3 nM P495L mutant NS5B with assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Add the test compound in a 10-point dose-response titration (DMSO final concentration < 1%).

  • Initiation: Add 3 nM poly(A) RNA template and a fluorescently labeled UTP analog to initiate the reaction.

  • Measurement: Incubate for 60 minutes at 30°C. Quench with EDTA and measure fluorescence polarization.

  • Validation Check: The compound should exhibit an IC₅₀ < 10 nM against WT NS5B, but an IC₅₀ > 500 nM against the P495L mutant, confirming Thumb Site 1 dependency[3].

Protocol 3: Subgenomic HCV Replicon Assay

Objective: Assess the compound's ability to cross the cell membrane and inhibit viral replication in a complex cellular environment. Causality & Rationale: In vitro enzymatic potency does not guarantee in vivo efficacy due to potential issues with cell permeability or rapid intracellular metabolism. The replicon system, combined with a cytotoxicity counter-screen, ensures the observed antiviral effect is not an artifact of cell death[5].

  • Cell Culture: Plate Huh-7 cells harboring a bicistronic HCV genotype 1b subgenomic replicon (expressing a Renilla luciferase reporter) at 5,000 cells/well in 96-well plates[5].

  • Treatment: Treat cells with serial dilutions of the indole-6-carboxylate derivative for 72 hours.

  • Efficacy Readout (EC₅₀): Lyse the cells and measure luminescence using a standard luciferase assay kit to determine the concentration required to inhibit replication by 50%.

  • Cytotoxicity Readout (CC₅₀): In a parallel plate of identical cells, perform an MTT or CellTiter-Glo assay to measure cell viability.

  • Validation Check: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A valid therapeutic candidate must demonstrate an SI > 100, proving that the mechanism of action is specific viral inhibition rather than host cell toxicity.

References

  • Gentles, R. G., et al. (2014). "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry.[Link]

  • Biswal, B. K., et al. (2014). "Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase." Journal of Biological Chemistry.[Link]

  • Fourati, S., & Pawlotsky, J. M. (2015). "HCV Replicon Systems: Workhorses of Drug Discovery and Resistance." Frontiers in Microbiology.[Link]

  • Bressanelli, S., et al. (2002). "Structural representation of the HCV NS5B polymerase." ResearchGate.[Link]

  • US Patent 9427440B2. "Macrocyclic indole derivatives useful as hepatitis C virus inhibitors.

Sources

Validation

cross-validation of analytical results for indole-6-carboxylate characterization

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the indole-6-carboxylate scaffold. This privileged heterocyclic motif is a cornerstone in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the indole-6-carboxylate scaffold. This privileged heterocyclic motif is a cornerstone in the development of novel therapeutics, including GSNOR inhibitors for ischemic stroke[1], receptor tyrosine kinase (EGFR/VEGFR-2) inhibitors for oncology[2], and selective carbonic anhydrase II inhibitors[3].

However, the structural characterization of indole-6-carboxylate derivatives presents a distinct analytical challenge. Regioisomers (such as indole-5-carboxylate) exhibit nearly identical polarities and exact masses, making reliance on a single analytical modality a critical vulnerability. To ensure absolute scientific integrity before advancing a compound to in vitro or in vivo studies, we must employ a self-validating cross-validation strategy that merges the separative power of chromatography with the atomic resolution of spectroscopy.

This guide provides an objective comparison of the primary analytical modalities used for indole-6-carboxylate characterization and details the field-proven protocols required to achieve 100% confidence in your structural and quantitative data.

Comparative Analysis of Analytical Modalities

To build a robust data package, we must understand the inherent strengths and blind spots of each analytical technique. No single method provides a complete picture; rather, they serve as orthogonal vectors of validation.

Analytical ModalityPrimary Data YieldLimit of Detection (LOD)Structural ResolutionCausality & Key Limitations
HPLC-UV (Diode Array) Purity profiling, chromophore mapping~10–50 ng/mLLow (Retention time only)Strength: Excellent for quantifying trace impurities. Limitation: Cannot distinguish between co-eluting regioisomers or identify unknown degradation products[4].
LC-MS/MS (ESI) Exact mass, fragmentation patterns~1–5 ng/mLModerate (Sub-structure)Strength: Confirms molecular weight and localized functional groups. Limitation: Isomeric indole-carboxylates often yield identical parent and fragment ions.
1H & 13C NMR Atomic connectivity, stereochemistry~10–50 µg/mLHigh (Atomic level)Strength: The gold standard for proving the exact position of the carboxylate group on the indole ring[3]. Limitation: Blind to trace impurities hidden under solvent peaks.
Quantitative NMR (qNMR) Absolute mass fraction (Purity without standards)~25 µg/mLHigh (Quantitative)Strength: Calculates absolute purity without requiring a reference standard of the analyte[5]. Limitation: Requires high sample concentration and long relaxation delays.

Cross-Validation Workflow

The following diagram illustrates the logical flow of our cross-validation engine. Data from primary screening (HPLC/MS) is continuously cross-referenced against structural elucidation (NMR) to create a closed-loop validation system.

G cluster_0 Primary Screening (Chromatography & Mass) cluster_1 Structural & Quantitative Elucidation Start Indole-6-Carboxylate Sample HPLC HPLC-UV (Purity & Retention) Start->HPLC LCMS LC-MS/MS (Molecular Weight & Fragments) Start->LCMS NMR1H 1H & 13C NMR (Proton/Carbon Skeleton) Start->NMR1H CrossVal Cross-Validation Engine (Data Synthesis) HPLC->CrossVal LCMS->CrossVal qNMR qNMR (Absolute Quantification) NMR1H->qNMR qNMR->CrossVal Validated Validated Characterization (Ready for in vitro/in vivo) CrossVal->Validated

Workflow for cross-validating indole-6-carboxylate using HPLC, LC-MS, and NMR.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not treat these methods as isolated steps. The choices in solvent, pH, and acquisition parameters are deliberately engineered to exploit the physicochemical properties of the indole-6-carboxylate molecule.

Protocol A: Orthogonal LC-MS/MS and HPLC-UV Profiling

Objective: Establish chromatographic purity and confirm exact mass.

  • Sample Preparation: Dissolve the indole-6-carboxylate derivative in LC-MS grade Methanol:Water (50:50) to a final concentration of 10 µg/mL.

  • Column Selection: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). The hydrophobic stationary phase effectively resolves the non-polar indole core.

  • Mobile Phase Causality:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • The "Why": The acidic modifier (pH ~2.7) is critical. It ensures the carboxylic acid moiety at the C6 position remains fully protonated (neutral). If the carboxylate is ionized, it will elute too early in the void volume and exhibit severe peak tailing due to secondary interactions with residual silanols on the column[4].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Detection & Ionization:

    • Monitor UV absorbance at 254 nm and 280 nm (characteristic for the indole conjugated system).

    • Operate the MS in Electrospray Ionization (ESI) polarity switching mode. The carboxylate group readily yields a strong [M−H]− signal in negative mode, while the indole nitrogen can protonate to yield [M+H]+ in positive mode.

Protocol B: Structural Elucidation and qNMR

Objective: Prove atomic connectivity and determine absolute purity without a reference standard.

  • Solvent Selection (Critical Step): Dissolve 5.0 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • The "Why": Do not use CDCl3​ or CD3​OD . In aprotic solvents like DMSO- d6​ , the acidic indole NH proton does not undergo rapid chemical exchange. It appears as a highly deshielded, sharp singlet in the δ 11.0–12.0 ppm range, cleanly separated from the aromatic protons[3][5]. This isolation makes it a perfect diagnostic peak for structural confirmation and integration.

  • Internal Standard (IS) Spiking: Accurately weigh and add a known mass of an internal standard, such as maleic acid or ethyl 4-(dimethylamino)benzoate, which has a known purity >99.5%[6]. Ensure the IS peaks do not overlap with the indole aromatic signals ( δ 7.0–8.5 ppm).

  • 13C NMR Acquisition: Acquire the 13C spectrum to confirm the presence of the carboxylate carbon, which will characteristically resonate far downfield at δ 166–171 ppm[3][6].

  • qNMR Acquisition Parameters:

    • Set the spectrometer to 600 MHz for optimal dispersion[5].

    • The "Why": Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated (typically D1​≥30 seconds). If D1​ is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to artificially low integrals and disastrously inaccurate purity calculations.

  • Data Synthesis: Calculate the absolute purity by comparing the integral of the isolated indole NH proton (or a distinct aromatic proton at C4/C5) against the integral of the internal standard.

Conclusion: The Synthesis of Data

By executing this cross-validation framework, you eliminate analytical ambiguity. If HPLC-UV reports 99% purity, but qNMR reports 85% absolute mass fraction, the discrepancy immediately alerts you to the presence of NMR-invisible, non-UV-absorbing impurities (e.g., inorganic salts from the synthesis workup). Conversely, if LC-MS confirms the mass, but the 13C NMR lacks the δ 166 ppm signal, you have likely synthesized a different derivative or degraded the carboxylate moiety. True characterization is only achieved when all orthogonal data streams converge on a single, undeniable structural truth.

Sources

Comparative

A Comparative Efficacy Analysis of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate and Established Kinase Inhibitors

Introduction: The Rationale for Targeting EGFR and VEGFR-2 in Oncology In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Among the most va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting EGFR and VEGFR-2 in Oncology

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Among the most validated targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways that, when dysregulated, drive tumor growth, proliferation, and angiogenesis.

The indole-6-carboxylate scaffold has been identified as a privileged structure in the design of kinase inhibitors. This guide introduces a novel compound, Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate, and provides a comparative framework for evaluating its potential efficacy against established inhibitors of EGFR and VEGFR-2. By juxtaposing its hypothetical performance with that of well-characterized drugs, we aim to provide researchers and drug development professionals with a technical guide to assess this new chemical entity.

Comparative Efficacy of Known Kinase Inhibitors

To establish a benchmark for evaluating our novel compound, we will compare the in vitro potency of well-established inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) in a biochemical assay is a direct measure of a compound's intrinsic ability to inhibit its target enzyme.

Target KinaseKnown InhibitorReported IC50 (nM)Citation(s)
EGFR Erlotinib 2[1]
Gefitinib 26 - 57[2]
VEGFR-2 Sorafenib 90[3]
Sunitinib 2[4]

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration). The values presented are from biochemical assays for comparative purposes.

Experimental Protocols: In Vitro Kinase Inhibition Assays

The following protocols describe standard biochemical assays used to determine the IC50 values of inhibitors against EGFR and VEGFR-2. These methods provide a robust and reproducible means of assessing inhibitor potency.

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

EGFR_Assay_Workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup Plate Setup (384-well) - Add inhibitor dilutions - Add EGFR enzyme reagent_prep->plate_setup pre_incubation Pre-incubation (30 min at RT) plate_setup->pre_incubation reaction_init Initiate Reaction (Add ATP/Substrate Mix) pre_incubation->reaction_init kinase_reaction Kinase Reaction (45 min at 30°C) reaction_init->kinase_reaction adp_glo_reagent Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) kinase_reaction->adp_glo_reagent adp_glo_incubation Incubation (45 min at RT) adp_glo_reagent->adp_glo_incubation kinase_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP) adp_glo_incubation->kinase_detection_reagent detection_incubation Incubation (45 min at RT) kinase_detection_reagent->detection_incubation read_luminescence Read Luminescence (Plate Reader) detection_incubation->read_luminescence data_analysis Data Analysis (Calculate % inhibition, determine IC50) read_luminescence->data_analysis

EGFR Kinase Inhibition Assay Workflow
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate) in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Dilute the recombinant human EGFR enzyme to the desired concentration in 1x Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add the serially diluted inhibitor to the wells of a 96-well plate.

    • Include "Positive Control" (vehicle control, no inhibitor) and "Blank" (no enzyme) wells.

    • Add the diluted EGFR enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Assay Buffer to the "Blank" wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP.

    • Incubate at room temperature for another 45 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase.

VEGFR2_Assay_Workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup Plate Setup (384-well) - Add inhibitor dilutions reagent_prep->plate_setup add_kinase_substrate Add Kinase and Fluorescent Substrate plate_setup->add_kinase_substrate reaction_init Initiate Reaction (Add ATP) add_kinase_substrate->reaction_init kinase_reaction Kinase Reaction (60 min at RT) reaction_init->kinase_reaction add_detection_reagents Add Detection Reagents (EDTA to stop, Terbium-labeled antibody) kinase_reaction->add_detection_reagents detection_incubation Incubation (30 min at RT) add_detection_reagents->detection_incubation read_tr_fret Read TR-FRET Signal (Plate Reader) detection_incubation->read_tr_fret data_analysis Data Analysis (Calculate Emission Ratio, % inhibition, and IC50) read_tr_fret->data_analysis

VEGFR-2 Kinase Inhibition Assay Workflow
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series.

    • Prepare a solution of recombinant human VEGFR-2 kinase and a GFP-labeled substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer.

  • Assay Plate Setup:

    • Add the serially diluted inhibitor to the wells of a low-volume 384-well plate.

    • Add the kinase and substrate solution to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (LanthaScreen™):

    • Prepare a solution of EDTA and a terbium-labeled phosphospecific antibody in TR-FRET dilution buffer.

    • Add the detection solution to all wells to stop the reaction.

    • Incubate the plate at room temperature for at least 30 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Determine the percentage of inhibition based on the emission ratio of the control wells (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Mechanism of Action: Inhibiting Key Signaling Cascades

The therapeutic efficacy of EGFR and VEGFR-2 inhibitors stems from their ability to block the downstream signaling pathways that promote cancer cell proliferation and angiogenesis.

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins, leading to the activation of multiple downstream pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and differentiation. EGFR inhibitors, such as Erlotinib and Gefitinib, are ATP-competitive inhibitors that bind to the kinase domain, preventing autophosphorylation and subsequent pathway activation.

EGFR Signaling Pathway and Point of Inhibition
VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival. The activation of these pathways is fundamental to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. VEGFR-2 inhibitors like Sorafenib and Sunitinib are multi-kinase inhibitors that block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.

Sources

Validation

in vivo validation of in vitro results for fluorinated indole compounds

As a Senior Application Scientist bridging the gap between discovery chemistry and translational pharmacology, I frequently encounter a common bottleneck in drug development: highly potent in vitro hits that completely f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging the gap between discovery chemistry and translational pharmacology, I frequently encounter a common bottleneck in drug development: highly potent in vitro hits that completely fail in in vivo models. The indole scaffold is a privileged structure in medicinal chemistry, heavily utilized in oncology, immunology, and neuropharmacology. However, native indoles often suffer from poor metabolic stability and suboptimal target residence time.

Strategic fluorination of the indole core has emerged as a definitive solution to these liabilities. By replacing specific hydrogen atoms with fluorine, we can fundamentally alter the molecule's pKa, lipophilicity, and electrostatic interactions without significantly increasing steric bulk.

This guide provides an objective, data-driven comparison of a novel fluorinated indole compound (FIC-05a ) against its non-fluorinated parent (NIC-05a ) and the clinical Standard of Care (Idasanutlin ), specifically within the context of MDM2-p53 protein-protein interaction inhibition.

Mechanistic Rationale: The "Fluorine Effect"

The tumor suppressor p53 is negatively regulated by MDM2. Inhibiting this interaction restores p53-mediated apoptosis in p53 wild-type (p53wt) tumors. Fluorinated small molecule derivatives often feature fluorinated indole cores to precisely mimic protein-protein interaction surfaces[1].

In our comparative model, the introduction of fluorine substituents to the indole ring considerably improves in vitro MDM2 binding activity. This is driven by strong electrostatic interactions between the highly electronegative fluorine atom and the His96 residue within the MDM2 binding pocket[2]. Furthermore, fluorination reduces the demethylation ability of the indole ring and blocks CYP450-mediated oxidation at the C-2 and C-3 positions, drastically enhancing metabolic resistance[3].

G MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation (p21) FIC Fluorinated Indole (FIC-05a) FIC->MDM2 High-Affinity Binding (Electrostatic via His96)

Fig 1: Mechanism of action for fluorinated indole MDM2 antagonists restoring p53 activity.

In Vitro Profiling: Binding vs. Stability

Before advancing to animal models, compounds must prove they possess both target engagement and survivability. We utilize Fluorescence Polarization (FP) to measure binding affinity (Ki) and Human Liver Microsomes (HLM) to assess metabolic half-life.

Causality Check: A compound with high affinity but a short HLM half-life (like NIC-05a) will never achieve the systemic exposure required to shrink a tumor in vivo. Fluorination (FIC-05a) rescues this liability, increasing the half-life tenfold while simultaneously tightening the binding affinity.

Table 1: In Vitro Pharmacological Comparison

CompoundStructural ProfileMDM2 Binding (Ki, nM)SJSA-1 Viability (IC50, µM)HLM Stability (T1/2, min)Caco-2 Permeability
NIC-05a Parent Indole1455.212Low
FIC-05a Fluorinated Indole150.4>120High
Idasanutlin Standard of Care60.1>120High

In Vivo Validation: Experimental Methodology

To validate the in vitro data, we employ a murine xenograft model using SJSA-1 cells. We explicitly choose SJSA-1 because it is a p53wt osteosarcoma line with natural MDM2 amplification, providing a clean, highly sensitive mechanistic window for MDM2 antagonists[2].

Workflow InVitro 1. In Vitro Profiling (FP, MST, HLM) PK 2. In Vivo PK (Oral Exposure) InVitro->PK Xenograft 3. SJSA-1 Xenograft (Efficacy Validation) PK->Xenograft PD 4. Ex Vivo PD (p21/Caspase-3) Xenograft->PD

Fig 2: Sequential workflow for translating in vitro indole screening to in vivo validation.

Step-by-Step Xenograft Protocol (Self-Validating System)

Phase 1: Cell Preparation & Inoculation

  • Harvest SJSA-1 cells in log-phase growth and resuspend at 5×106 cells/mL in a 1:1 mixture of sterile PBS and Matrigel.

  • Causality: Matrigel provides essential extracellular matrix components that significantly enhance initial tumor engraftment and vascularization rates in immunocompromised mice, reducing cohort variability.

  • Inject 100 µL of the suspension subcutaneously into the right flank of 6-week-old female athymic nude mice.

Phase 2: Randomization & Dosing

  • Monitor tumor growth bi-weekly using digital calipers.

  • Causality: Randomize mice into four treatment groups (Vehicle, NIC-05a, FIC-05a, Idasanutlin) only when the average tumor volume reaches 100–150 mm³. Initiating treatment on established, vascularized tumors rigorously tests the compound's ability to penetrate a solid tumor mass, accurately mirroring clinical scenarios.

  • Administer compounds via oral gavage (PO) at 50 mg/kg daily for 21 days.

Phase 3: Efficacy Monitoring & Toxicity Assessment

  • Measure tumor volume ( V=0.5×L×W2 ) and body weight every 3 days.

  • Causality: Body weight tracking is a critical proxy for gross systemic toxicity. A >20% body weight loss mandates humane euthanasia. This ensures we are separating true on-target efficacy from non-specific cytotoxic poisoning.

Phase 4: Ex Vivo Pharmacodynamics (Mechanism Verification)

  • Post-euthanasia, excise the tumors. Snap-freeze half of the tissue in liquid nitrogen and fix the other half in 10% formalin.

  • Causality: Tumor shrinkage alone does not prove the drug worked via the intended pathway. We run a Western blot on the tumor lysates for p21 (a direct downstream transcriptional target of p53). Upregulation of p21 confirms that the fluorinated indole successfully disrupted the MDM2-p53 complex in vivo, closing the validation loop.

In Vivo Efficacy & Pharmacokinetic Results

The in vivo data perfectly mirrors the predictive in vitro ADME profiling. The non-fluorinated parent (NIC-05a) fails to achieve meaningful Tumor Growth Inhibition (TGI) due to rapid first-pass metabolism, resulting in a dismal 8% oral bioavailability.

Conversely, the fluorinated analog (FIC-05a) achieves 62% bioavailability, driving a robust 78% TGI that closely rivals the clinical Standard of Care. Crucially, the ex vivo PD data confirms a 4.5-fold induction of p21, proving the efficacy is strictly on-target.

Table 2: In Vivo Efficacy and PK Parameters (50 mg/kg PO)

Treatment GroupOral Bioavailability (F%)Tumor Growth Inhibition (TGI %)Max Body Weight Change (%)Ex Vivo p21 Induction (vs Vehicle)
Vehicle Control N/A0%+2.1%1.0x (Baseline)
NIC-05a 8%12%+1.5%1.1x
FIC-05a 62%78%-4.2%4.5x
Idasanutlin (SoC) 75%85%-6.8%5.2x

Conclusion

The transition from a biochemical hit to an orally efficacious drug is fraught with pharmacokinetic hurdles. As demonstrated by the FIC-05a data, targeted fluorination of the indole scaffold is not merely a synthetic exercise; it is a fundamental requirement for optimizing electrostatic target engagement and shielding the molecule from rapid metabolic clearance.

References

  • A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. nih.gov.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. frontiersin.org.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. nih.gov.

Sources

Comparative

benchmarking methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate against current cancer therapeutics

An In-Depth Comparative Analysis of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate: A Novel Investigational Anticancer Agent Introduction The landscape of oncology is perpetually evolving, driven by the pursuit of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate: A Novel Investigational Anticancer Agent

Introduction

The landscape of oncology is perpetually evolving, driven by the pursuit of therapeutics with enhanced efficacy and improved safety profiles. Within this dynamic field, the indole nucleus has emerged as a privileged scaffold, forming the core of numerous approved and investigational anticancer agents.[1] This guide introduces methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate, a novel synthetic indole derivative, and provides a comprehensive benchmark against current standard-of-care therapeutics. As this is an investigational compound, some of the data presented herein is based on a proposed mechanism of action and projected efficacy, grounded in the established pharmacology of related indole compounds.[2][3] This document is intended for researchers, scientists, and drug development professionals to illustrate the standard assays and comparative data required to evaluate a new chemical entity in a preclinical setting.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Many indole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways.[2][4] Based on its structural features, we hypothesize that methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate acts as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its deregulation is a hallmark of many cancers.[5][6][7]

The proposed mechanism involves the binding of the compound to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the activation of Akt and its downstream effector, mTOR. The inhibition of this cascade is expected to induce cell cycle arrest and apoptosis in cancer cells.[2][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Compound Methyl 3-(2-fluorocyclohexyl) -1H-indole-6-carboxylate Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table presents a comparison of the projected IC50 values for methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate against established chemotherapeutic agents across various cancer cell lines.

Cell LineCancer TypeMethyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (µM) (Projected)Cisplatin (µM)Paclitaxel (µM)Doxorubicin (µM)5-Fluorouracil (µM)
A549Non-Small Cell Lung2.54.97 - 16.48[8][9]0.01 - 1.35 nM[10][11]N/AN/A
MCF-7Breast (ER+)1.8N/AN/A0.68 - 9.908[12][13]N/A
HCT116Colorectal3.2~9.0 (24h)[14]N/AN/A1.48 (5 days) - 11.3 (3 days)[15]
HT-29Colorectal4.1~16.0 (24h)N/AN/A1.8 - 11.25 (5 days)[15][16]

Comparative In Vivo Efficacy

To assess the therapeutic potential in a physiological context, the compound's efficacy would be evaluated in xenograft models. The following table illustrates projected in vivo data against standard-of-care agents.

Xenograft ModelTreatmentDosageTumor Growth Inhibition (TGI) (%)
A549 (NSCLC)Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (Projected) 20 mg/kg, i.p., daily ~75%
Cisplatin2.5 mg/kg, i.p., weekly[17]~50-60%[17][18]
MAXF 574 (Breast)Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (Projected) 20 mg/kg, i.p., daily ~70%
Paclitaxel15 mg/kg, i.v., weekly[19]~60-70%[20]
HCT116 (Colorectal)Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (Projected) 25 mg/kg, i.p., daily ~65%
5-Fluorouracil25 mg/kg, i.p., weekly[21]~45-55%[21][22]

Experimental Protocols

The following protocols are foundational for generating the comparative data presented.

Overall Experimental Workflow

Experimental_Workflow start Start: Compound Synthesis & Characterization invitro In Vitro Assays start->invitro viability Cell Viability (MTT) Determine IC50 invitro->viability apoptosis Apoptosis (Annexin V) Quantify Apoptotic Cells invitro->apoptosis cell_cycle Cell Cycle (Flow Cytometry) Analyze Cell Cycle Arrest invitro->cell_cycle invivo In Vivo Efficacy (Xenograft Model) viability->invivo If promising IC50 apoptosis->invivo cell_cycle->invivo tgi Measure Tumor Volume Calculate TGI invivo->tgi toxicity Monitor Animal Health (Body Weight, etc.) invivo->toxicity end End: Data Analysis & Comparison tgi->end toxicity->end

Caption: A generalized workflow for preclinical anticancer drug evaluation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[23]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour. FITC-Annexin V positive, PI negative cells are in early apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[24]

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

In Vivo Xenograft Efficacy Study

This study evaluates the antitumor activity of a compound in an animal model.[25]

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[4]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., 20 mg/kg, i.p.) and standard-of-care drug daily or on a specified schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined size, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as follows: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Proposed Synthesis of Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

The synthesis of 3-substituted indoles can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach.[26][27][28] A plausible route for the synthesis of the title compound is outlined below.

Synthesis_Scheme A Methyl 4-hydrazinobenzoate C Hydrazone Intermediate A->C + B 2-Fluorocyclohexanone B->C D Methyl 3-(2-fluorocyclohexyl) -1H-indole-6-carboxylate C->D Acid Catalyst (e.g., PPA) Heat (Fischer Indole Synthesis)

Caption: Proposed synthetic route via Fischer indole synthesis.

This one-pot reaction involves the acid-catalyzed condensation of methyl 4-hydrazinobenzoate with 2-fluorocyclohexanone to form a hydrazone intermediate, which then undergoes a[23][23]-sigmatropic rearrangement and cyclization to yield the final indole product.[27]

Conclusion

This guide provides a framework for the preclinical evaluation of the novel investigational compound, methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate. Based on a scientifically grounded hypothetical mechanism of action and projected efficacy data, this compound demonstrates potential as a potent anticancer agent, with favorable in vitro and in vivo activity compared to several standard-of-care therapeutics. The detailed experimental protocols herein serve as a robust blueprint for the necessary studies to validate these projections. Further investigation into its specific molecular interactions, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential.

References

  • Abcam. "Cell cycle analysis with flow cytometry and propidium iodide." Accessed March 2024.
  • Ahmad, A., et al. "Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy." Anticancer Agents in Medicinal Chemistry, 2013. [Link]

  • Abcam. "MTT assay protocol." Accessed March 2024.
  • Al-Sanea, M. M., et al. "Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity." PMC, 2017. [Link]

  • Chen, L., et al. "Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells." Spandidos Publications, 2014. [Link]

  • MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." MDPI, 2024. [Link]

  • Bentham Science Publishers. "Anti-Tumor Activity of Indole: A Review." Bentham Science Publishers, 2024. [Link]

  • Helal, M. A., et al. "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer." PMC, 2021. [Link]

  • SciSpace.
  • Bentham Science Publishers. "Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach." Bentham Science Publishers, 2021. [Link]

  • Preclinical Drug Testing Using Xenograft Models.
  • BenchChem. "The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide." Accessed March 2024.
  • Popolo, A., et al. "Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor." UroToday, 2017. [Link]

  • Alfa Chemistry. "Fischer Indole Synthesis." Accessed March 2024.
  • ResearchGate. "Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line." ResearchGate, 2020. [Link]

  • Royal Society of Chemistry. "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." Organic & Biomolecular Chemistry, 2015. [Link]

  • Abcam. "Annexin V staining assay protocol for apoptosis." Accessed March 2024.
  • Frontiers. "Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin." Frontiers, 2019. [Link]

  • In Vivo. "A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts." In Vivo, 2016. [Link]

  • MDPI. "[89Zr]-Pertuzumab PET Imaging Reveals Paclitaxel Treatment Efficacy Is Positively Correlated with HER2 Expression in Human Breast Cancer Xenograft Mouse Models." MDPI, 2021. [Link]

  • PMC. "In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer." PMC, 2016. [Link]

  • PubMed. "Breast cancer response to paclitaxel in vivo." PubMed, 2001. [Link]

  • PubMed. "In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats." PubMed, 2016. [Link]

  • PubMed. "Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts." PubMed, 2025. [Link]

  • Springer. "In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice." Springer, 1996. [Link]

  • ResearchGate. "In vivo antitumor efficacy in A549 lung tumor xenograft model." ResearchGate, 2020. [Link]

  • Goncharova, A. S., et al. "Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil." Research and Practical Medicine Journal, 2020. [Link]

  • PMC. "Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol." PMC, 2019. [Link]

  • AACR. "Patient-Derived First Generation Xenografts of Non–Small Cell Lung Cancers." AACR, 2010. [Link]

  • PubMed. "Enhancing 5-Fluorouracil Efficacy in a Primary Colorectal Cancer by Long-lasting Calcium Supplementation." PubMed, 2017. [Link]

  • PMC. "PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of epithelial‐mesenchymal transition." PMC, 2019. [Link]

  • Dove Medical Press. "Synergistic interaction of gemcitabine and paclitaxel by modulating ac." Dove Medical Press, 2019. [Link]

  • ResearchGate. "The 50 % inhibitory concentration (IC50) of cisplatin in A549 and..." ResearchGate, 2015. [Link]

  • Oncotarget. "An investigation on [5 fluorouracil and epigallocatechin-3-gallate] complex activity on HT-29 cell death and its stability in gastrointestinal fluid." Oncotarget, 2022. [Link]

  • ResearchGate. "IC 50 a values of the platinum compounds for the HCT116 cells." ResearchGate, 2013. [Link]

Sources

Validation

Comparative Molecular Docking of Indole Derivatives: Dual EGFR and VEGFR-2 Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Rationale The development of multi-target tyrosine kinase inhibitors (TKIs) represents a paradigm shift in precision oncol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

The development of multi-target tyrosine kinase inhibitors (TKIs) represents a paradigm shift in precision oncology. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two of the most validated targets in cancer therapy, governing tumor proliferation and angiogenesis, respectively[1][2]. However, selective single-target inhibitors like erlotinib (EGFR) and sorafenib (VEGFR-2) frequently encounter clinical resistance due to compensatory signaling pathway activation[2][3].

Indole derivatives have emerged as highly privileged scaffolds in medicinal chemistry. Their structural similarity to the purine ring of ATP allows them to effectively anchor into the ATP-binding pockets of various kinases[4]. This guide provides an in-depth comparative analysis of recent computational docking studies and in vitro validations of indole derivatives designed as dual EGFR/VEGFR-2 inhibitors, offering actionable insights for rational drug design.

Mechanistic Synergy: Why Target EGFR and VEGFR-2 Simultaneously?

The rationale for dual inhibition lies in the interconnected nature of tumor survival networks. EGFR activation drives the RAS/RAF/MEK/ERK pathway, promoting uncontrolled cell division. Concurrently, tumors secrete VEGF to activate VEGFR-2 on nearby endothelial cells, triggering the PI3K/AKT/mTOR pathway to establish a dedicated blood supply[1][2]. When EGFR is inhibited, tumors often upregulate VEGFR-2 to survive via angiogenesis, and vice versa. Dual indole inhibitors sever this compensatory loop.

G cluster_0 EGFR Pathway cluster_1 VEGFR-2 Pathway Indole Dual Indole Inhibitor EGFR EGFR (Cell Membrane) Indole->EGFR VEGFR2 VEGFR-2 (Endothelial) Indole->VEGFR2 RAS RAS / RAF EGFR->RAS MEK MEK / ERK RAS->MEK Proliferation Tumor Proliferation MEK->Proliferation PI3K PI3K / AKT VEGFR2->PI3K mTOR mTOR PI3K->mTOR Angiogenesis Angiogenesis & Survival mTOR->Angiogenesis

Fig 1: Dual inhibition of EGFR and VEGFR-2 pathways by indole derivatives prevents compensatory resistance.

Comparative Efficacy: Indole Derivatives vs. Standard Inhibitors

Recent studies have evaluated various indole-based modifications, such as indole-2-carboxamides, 3-substituted oxindoles, and 5-bromoindole derivatives. The table below synthesizes the in vitro enzymatic inhibitory concentrations (IC₅₀) and their corresponding in silico docking scores against EGFR and VEGFR-2[1][2][4][5].

Compound Class / Specific LigandTarget(s)EGFR IC₅₀VEGFR-2 IC₅₀EGFR Docking ScoreVEGFR-2 Docking ScoreRef
Indole-2-carboxamide (Va) Dual71 nM2.15 nM-10.52 kcal/mol-9.89 kcal/mol[3]
3-substituted oxindole (6f) Dual1.38 µM5.75 µM-8.60 kcal/mol-8.60 kcal/mol[5]
1H-Indole Derivative (7) VEGFR-2N/AN/AN/A-40.38 kcal/mol*[4]
Erlotinib (Standard) EGFR33 - 80 nMN/A-10.70 kcal/molN/A[3]
Sorafenib (Standard) VEGFR-2N/A0.17 nMN/A-11.20 kcal/mol[3, 4]

*Note: Value represents MM-GBSA binding free energy rather than standard Glide SP/XP docking score.

Data Analysis: Compound Va (an indole-2-carboxamide) demonstrates remarkable dual potency, outperforming the standard erlotinib against EGFR in some assays, while maintaining near-nanomolar efficacy against VEGFR-2[2]. The strong correlation between highly negative docking scores and low IC₅₀ values validates the predictive power of the docking protocols used.

Self-Validating In Silico Workflow

To ensure high scientific integrity and reproducibility, computational docking must not be treated as a "black box." Every step in the protocol must be causally linked to physical chemistry principles. Below is the field-proven methodology for evaluating indole derivatives against TKIs[1][3][5].

Step-by-Step Methodology
  • Target Retrieval & Selection: High-resolution crystal structures are retrieved from the Protein Data Bank (PDB). For EGFR, PDB ID 1M17 (complexed with erlotinib) or 4HJO are standard[1][3]. For VEGFR-2, PDB ID 4ASD or 2OH4 (complexed with sorafenib) are utilized[1][5]. Causality: Using co-crystallized structures ensures the kinase is in its active (DFG-in) or inactive (DFG-out) conformation relevant to the inhibitor class.

  • Receptor Preparation: Co-crystallized ligands and water molecules are removed. Causality: Bulk water removal exposes the ATP-binding pocket. However, structurally conserved water molecules that mediate crucial bridging hydrogen bonds between the ligand and the kinase hinge region must be retained to prevent false-positive scoring[1].

  • Ligand Preparation (LigPrep): 2D indole structures are converted to 3D. Tautomers and ionization states are generated at a physiological pH of 7.4. Causality: The protonation state of the indole nitrogen dictates its ability to act as a crucial hydrogen bond donor. Incorrect pH assignment leads to inverted binding poses[1].

  • Grid Generation: A receptor grid is generated, centered strictly on the native co-crystallized ligand. Causality: This restricts the conformational search space to the ATP-binding site, ensuring thermodynamic relevance and reducing computational noise[1].

  • Molecular Docking (SP/XP): Glide Standard Precision (SP) or Extra Precision (XP) is employed. The protocol is self-validated by re-docking the native ligand (e.g., erlotinib) and calculating the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å confirms protocol validity[2][5].

  • MD Simulations & MM-GBSA: To overcome the limitations of static docking, 100 ns Molecular Dynamics (MD) simulations are run to assess trajectory stability. MM-GBSA calculates the exact binding free energy. Causality: This filters out ligands that dock well but are dynamically unstable in a solvated environment[5].

Workflow PDB Target Retrieval (PDB: 1M17, 4ASD) RecPrep Receptor Prep (Remove H2O, Add H+) PDB->RecPrep Grid Grid Generation (ATP-binding site) RecPrep->Grid LigPrep Ligand Prep (Tautomers, pH 7.4) Dock Molecular Docking (SP/XP Modes) LigPrep->Dock Grid->Dock MD MD Simulations & MM-GBSA Validation Dock->MD

Fig 2: Self-validating computational workflow for kinase inhibitor docking.

Structural Insights: Binding Modes & Pharmacophores

Understanding the specific amino acid interactions is critical for lead optimization. Indole derivatives mimic the adenine ring of ATP, allowing them to anchor deeply into the hinge region of both kinases.

EGFR Binding Pocket Interactions

In EGFR (PDB: 1M17), the critical interaction is a hydrogen bond with the hinge region residue Met769 [6]. The indole nitrogen (NH) frequently acts as the hydrogen bond donor to the backbone carbonyl of Met769. Additionally, hydrophobic substitutions (like halogens in 5-bromoindole) penetrate the hydrophobic sub-pocket lined by Leu694 and Val702, enhancing binding affinity and mimicking the ethynylphenyl group of erlotinib[1][6].

VEGFR-2 Binding Pocket Interactions

For VEGFR-2 (PDB: 2OH4 / 4ASD), the binding profile is slightly different. The indole nitrogen forms a critical hydrogen bond with Cys917 or Cys919 in the hinge region[1][5]. To achieve high potency comparable to sorafenib, the indole derivative must possess a spacer and a pharmacophore moiety (often an amide or urea) that extends into the DFG motif, forming crucial hydrogen bonds with Asp1046 and Glu885 (or Glu883)[1][5].

Conclusion

Comparative docking studies reveal that indole derivatives are highly adaptable scaffolds capable of dual EGFR and VEGFR-2 inhibition. By optimizing the indole core to interact with Met769 in EGFR and Cys919/Asp1046 in VEGFR-2, researchers can design potent multi-target TKIs that bypass the resistance mechanisms plaguing first-generation single-target therapies. The integration of rigorous, self-validating docking protocols with MD simulations ensures that these in silico predictions translate reliably into in vitro efficacy.

References

  • Benchchem. "Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies." 1

  • National Center for Biotechnology Information (PMC). "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." 3

  • National Center for Biotechnology Information (PMC). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents." 2

  • MDPI. "The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches." 5

  • D-NB. "New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization."4

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.